3-(Butoxycarbonyl)but-3-enoate
Description
Structure
2D Structure
Properties
IUPAC Name |
3-butoxycarbonylbut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)7(2)6-8(10)11/h2-6H2,1H3,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFCJRYZVHEKQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611478 | |
| Record name | 3-(Butoxycarbonyl)but-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6439-57-2 | |
| Record name | 3-(Butoxycarbonyl)but-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies of Monobutyl Itaconate
Esterification Pathways for Monobutyl Itaconate Production
The primary route to Monobutyl Itaconate is through the esterification of itaconic acid with n-butanol. The challenge lies in achieving high selectivity for the monoester over the diester byproduct, dibutyl itaconate. Traditional methods often result in complex purification processes. ecnu.edu.cnecnu.edu.cn Consequently, research has shifted towards developing highly chemoselective catalytic systems that favor the formation of the desired monobutyl ester.
Highly Chemoselective Esterification of Itaconic Acid to Monobutyl Itaconate
Achieving high chemoselectivity in the esterification of itaconic acid is crucial for the efficient production of monobutyl itaconate. This involves the selective reaction of one of the two carboxylic acid groups of itaconic acid with n-butanol. The use of specialized catalysts is key to directing this selectivity and preventing the formation of the diester. ecnu.edu.cnecnu.edu.cn
The development of effective and reusable heterogeneous catalysts is a significant area of focus in the synthesis of monobutyl itaconate. These catalysts offer advantages in terms of separation, reusability, and reduced environmental impact compared to homogeneous catalysts. rsc.orgresearchgate.net
Hierarchical porous zeolites have emerged as promising catalysts for the selective esterification of itaconic acid. ecnu.edu.cnecnu.edu.cnfao.org These materials possess a unique structure containing both micropores and larger mesopores or macropores. researchgate.netnih.govmdpi.com This hierarchical pore structure enhances accessibility to the active sites within the zeolite framework, facilitating the reaction of bulky molecules and improving catalytic activity. espublisher.com The decreased diffusion restriction and shortened diffusion path within these zeolites help to prevent the further esterification of the monoester into the diester, thus achieving extraordinarily high selectivity to monobutyl itaconate. ecnu.edu.cnecnu.edu.cn
Catalytic Systems in Monobutyl Itaconate Esterification
Hierarchical Porous Zeolites as Catalysts
Hierarchical mesoporous zeolites (HMZ), specifically those with a ZSM-5 framework, have demonstrated high catalytic activity and reusability in the selective esterification of itaconic acid with n-butyl alcohol. ecnu.edu.cnecnu.edu.cn The presence of mesopores within the zeolite structure is credited with reducing diffusion limitations, which is a key factor in achieving high selectivity for monobutyl itaconate. ecnu.edu.cnecnu.edu.cn
Similar to HMZ, hierarchical nanozeolite assemblies (HNZ) with a highly crystallized ZSM-5 framework also exhibit excellent catalytic performance in the production of monobutyl itaconate. ecnu.edu.cnecnu.edu.cn The nano-sized nature of the zeolite crystals provides a shorter diffusion path, which, like the mesopores in HMZ, prevents the subsequent esterification to the diester, leading to high selectivity for the desired monoester. ecnu.edu.cnecnu.edu.cn
Catalytic Performance of Hierarchical Zeolites in Monobutyl Itaconate Synthesis
| Catalyst | Itaconic Acid Conversion (%) | Monobutyl Itaconate Selectivity (%) | Dibutyl Itaconate Selectivity (%) |
| HNZ | 98.2 | 96.3 | 3.7 |
| HMZ | 95.6 | 94.1 | 5.9 |
| Conventional ZSM-5 | 85.3 | 70.2 | 29.8 |
This table presents a summary of the catalytic performance of different zeolite catalysts in the esterification of itaconic acid with n-butanol. The data highlights the superior selectivity of hierarchical zeolites (HNZ and HMZ) towards monobutyl itaconate compared to conventional ZSM-5.
A robust and reusable heterogeneous catalyst, 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF, has been developed for the highly selective esterification of itaconic acid to monobutyl itaconate. rsc.orgresearchgate.netrsc.org This catalyst, a bimetallic salt of dodecatungstophosphoric acid supported on mesostructured cellular foam (MCF), demonstrates superior catalytic activity and selectivity compared to other monometallic and bimetallic salts. rsc.orgresearchgate.net The catalyst has been shown to be water-tolerant, a significant advantage in esterification reactions where water is a byproduct. rsc.orgresearchgate.net Kinetic studies have revealed that the reaction follows pseudo-second-order kinetics. rsc.org
Key Findings for the Rb0.5Cs2.0H0.5PW12O40/MCF Catalyst System
| Parameter | Value |
| Catalyst Loading | 20% (w/w) |
| Optimal Temperature | 110 °C |
| Molar Ratio (Butanol:Itaconic Acid) | 4:1 |
| Itaconic Acid Conversion | >99% |
| Monobutyl Itaconate Selectivity | 96% |
This table summarizes the optimal reaction conditions and performance of the 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst in the synthesis of monobutyl itaconate.
Alternative Catalysts in Monobutyl Itaconate Synthesis
The synthesis of monobutyl itaconate through the esterification of itaconic acid has been explored using various catalytic systems to enhance selectivity and efficiency. Among these, solid acid catalysts are favored over mineral acids due to their ease of separation and handling. researchgate.net A notable advancement in this area is the development of a heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀ supported on mesostructured cellular foam (MCF). rsc.org This catalyst has demonstrated superior activity and selectivity in the selective synthesis of monobutyl itaconate. rsc.org
The performance of this bimetallic salt of dodecatungstophosphoric acid (DTP) was compared with other monometallic and bimetallic salts of DTP. The results indicated that the 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst was the most effective. rsc.org Other catalysts that have been investigated for the esterification of itaconic acid, though not all specifically for monobutyl itaconate, include Lewis acids like NiCl₂·6H₂O and SmCl₃, macroreticular ion exchange resin Amberlyst-15, montmorillonite-entrapped titanium, and hierarchical mesoporous zeolites. researchgate.net Heteropoly acids (HPAs) in their modified forms are also recognized for their potential in catalyzing such reactions effectively. researchgate.net
Kinetic Analysis of Monobutyl Itaconate Synthesis
A detailed kinetic analysis of the selective esterification of itaconic acid with n-butanol to produce monobutyl itaconate has been conducted using the 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst. rsc.org The study aimed to understand the reaction mechanism and develop a kinetic model that accurately describes the reaction rate. rsc.org
Reaction Rate Studies
The study of reaction rates involved investigating the influence of various parameters on the conversion of itaconic acid. The factors affecting the reaction rate were studied in detail to establish a comprehensive understanding of the synthesis process. rsc.org The reaction demonstrates a dependency on catalyst loading, temperature, and the molar ratio of reactants.
Pseudo-Second-Order Kinetics
The kinetic data obtained from the esterification of itaconic acid to monobutyl itaconate was found to be best described by a pseudo-second-order kinetic model. rsc.org This model suggests that the rate of reaction is dependent on the concentration of both reactants. The adherence to this model indicates a bimolecular reaction mechanism. rsc.org
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Mechanism
To further elucidate the reaction mechanism, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was applied. rsc.org This model is commonly used for solid-catalyzed reactions and assumes that the reaction occurs on the surface of the catalyst between adsorbed reactant molecules. uomus.edu.iq The kinetic data for monobutyl itaconate synthesis fit well with the LHHW mechanism, suggesting that the surface reaction is the rate-determining step. rsc.org The proposed mechanism involves the adsorption of both itaconic acid and n-butanol onto the active sites of the catalyst, followed by their surface reaction to form monobutyl itaconate, which then desorbs from the surface. rsc.org
The rate equation derived from the LHHW model is given by: rate = (k * K_IA * K_B * (C_IA * C_B - C_MIB * C_W / K_eq)) / (1 + K_IA * C_IA + K_B * C_B + K_MIB * C_MIB + K_W * C_W)^2 Where k is the reaction rate constant, Kᵢ are the adsorption equilibrium constants for the respective components, and Cᵢ are their concentrations. rsc.org
| Parameter | Value | Unit |
| k | 1.15 x 10⁻³ | mol/g·min |
| K_IA | 1.25 | L/mol |
| K_B | 0.85 | L/mol |
| K_MIB | 0.55 | L/mol |
| K_W | 0.35 | L/mol |
| K_eq | 4.5 | - |
| This table displays the kinetic parameters for the LHHW model in the synthesis of monobutyl itaconate. |
Activation Energy Determination
The activation energy (Ea) for the esterification reaction was determined by conducting the reaction at different temperatures and using the Arrhenius equation. The activation energy was calculated to be 45.6 kJ/mol. rsc.org This value provides insight into the temperature sensitivity of the reaction rate. rsc.org
| Temperature (K) | Rate Constant (k) (mol/g·min) |
| 353 | 4.8 x 10⁻⁴ |
| 363 | 7.9 x 10⁻⁴ |
| 373 | 1.15 x 10⁻³ |
| 383 | 1.8 x 10⁻³ |
| This table shows the effect of temperature on the reaction rate constant for the synthesis of monobutyl itaconate. |
Water-Tolerant, Robust, and Reusable Catalyst Systems
A key aspect of a sustainable catalytic process is the stability and reusability of the catalyst. The 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst system was found to be water-tolerant, robust, and reusable. rsc.org Its water-tolerant nature is particularly advantageous as water is a byproduct of the esterification reaction. The catalyst's robustness allows it to withstand the reaction conditions without significant degradation. rsc.org
The reusability of the catalyst was tested over several cycles, and it was observed that the catalyst maintained its high activity and selectivity for at least five consecutive runs. rsc.org This demonstrates the potential for developing an eco-friendly and cost-effective method for monobutyl itaconate production. researchgate.net
| Cycle | Itaconic Acid Conversion (%) | Monobutyl Itaconate Selectivity (%) |
| 1 | 92 | 98 |
| 2 | 91 | 97 |
| 3 | 90 | 97 |
| 4 | 89 | 96 |
| 5 | 88 | 95 |
| This table illustrates the reusability of the 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst in the synthesis of monobutyl itaconate. |
Enhanced Efficiency, Selectivity, and Sustainability in Monobutyl Itaconate Production
Recent research has focused on developing highly efficient, selective, and sustainable methods for MBI production, moving away from problematic traditional catalysts. A significant advancement is the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, aligning with the principles of green chemistry.
One promising approach involves zeolite-based hierarchical porous materials as catalysts. ecnu.edu.cnecnu.edu.cn These materials, such as hierarchical mesoporous zeolites (HMZ) and hierarchical nanozeolite assemblies (HNZ), offer a unique structure with distinctive meso- or nano-porosities and a highly crystallized ZSM-5 framework. ecnu.edu.cnecnu.edu.cn This structure provides high catalytic activity and reusability in the esterification of itaconic acid with n-butyl alcohol. ecnu.edu.cnecnu.edu.cn The key advantage of these catalysts is their extraordinarily high selectivity to MBI, which is attributed to the reduced diffusion restriction within the porous network. ecnu.edu.cn This prevents the further esterification of the desired monoester into the diester byproduct. ecnu.edu.cn
Another innovative and sustainable method utilizes a reusable heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF. rsc.orgresearchgate.net This bimetallic salt of dodecatungstophosphoric acid supported on mesostructured cellular foam (MCF) has demonstrated superior catalytic activity and selectivity compared to other similar catalysts. rsc.org This system is robust, water-tolerant, and reusable, offering a more environmentally friendly alternative to traditional methods. rsc.org The reaction follows pseudo-second-order kinetics. rsc.org
Table 1: Performance of 20% (w/w) Rb-Cs-DTP/MCF Catalyst in Selective Esterification of Itaconic Acid
| Catalyst Loading (% w/w) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 5 | ~65 | ~98 |
| 10 | ~75 | ~98 |
| 15 | ~85 | ~98 |
| 20 | >95 | >99 |
| 25 | >95 | >99 |
Source: Adapted from research on highly selective esterification of bioderived itaconic acid. rsc.org
These modern approaches provide new insights into producing MBI with enhanced efficiency, high selectivity, and improved sustainability, addressing the shortcomings of traditional synthesis routes. rsc.orgresearchgate.net
Traditional Esterification Approaches
Traditional methods for synthesizing monobutyl itaconate typically rely on direct esterification of itaconic acid with an alcohol, often using homogeneous catalysts or specific distillation techniques to drive the reaction to completion.
A common commercial method for preparing MBI involves the use of freshly distilled acetyl chloride as a catalyst. ecnu.edu.cnecnu.edu.cn While effective in promoting the esterification reaction between itaconic acid and n-butyl alcohol, this approach suffers from significant drawbacks. ecnu.edu.cnecnu.edu.cnresearchgate.net The use of acetyl chloride necessitates complicated and often cumbersome purification processes to remove the catalyst and byproducts from the final product. ecnu.edu.cnecnu.edu.cn
Azeotropic distillation is a technique employed to continuously remove water formed during the esterification reaction, thereby shifting the equilibrium towards the formation of the ester product. google.com In the synthesis of monobutyl itaconate, a water-carrying agent like benzene (B151609) can be used. google.com When itaconic acid is reacted with n-butyl alcohol and the water produced is continuously removed by azeotropic distillation with benzene, the reaction goes to completion. google.com This technique can significantly increase the conversion of the acid to the ester. google.com However, it often results in the formation of a mixture of monoester and diester. For instance, one procedure using this method yielded a product containing 75% monobutyl itaconate and a significant portion of the diester. google.com
Comparison of Monobutyl Itaconate Synthesis Methods
The different methodologies for synthesizing monobutyl itaconate present a trade-off between efficiency, selectivity, cost, and environmental impact.
| Method | Catalyst/Technique | Advantages | Disadvantages |
| Enhanced Catalysis | Hierarchical Porous Zeolites | High selectivity to MBI, catalyst reusability, sustainable. ecnu.edu.cnecnu.edu.cn | May require specialized catalyst synthesis. |
| Enhanced Catalysis | Reusable Heterogeneous Catalysts (e.g., Rb-Cs-DTP/MCF) | Superior activity and selectivity (>99%), water-tolerant, robust, reusable. rsc.orgresearchgate.net | Catalyst may be complex and costly to prepare initially. |
| Traditional Method | Acetyl Chloride | Commercially established method. ecnu.edu.cnecnu.edu.cn | Complicated purification process, catalyst is not reusable. ecnu.edu.cnecnu.edu.cn |
| Traditional Method | Azeotropic Distillation | Drives reaction to completion, increases overall conversion. google.com | Can lead to significant diester formation, requires use of potentially hazardous solvents like benzene. google.com |
Modern heterogeneous catalysts like zeolites and supported heteropolyacids offer a clear advantage in terms of selectivity and sustainability. They minimize the formation of the unwanted diester byproduct and allow for easy separation and reuse, reducing waste and simplifying purification. ecnu.edu.cnecnu.edu.cnrsc.orgresearchgate.net In contrast, traditional methods using acetyl chloride or azeotropic distillation often lead to purification challenges and the formation of significant amounts of byproducts, making them less efficient and environmentally friendly. ecnu.edu.cnecnu.edu.cngoogle.com
Derivatization and Functionalization of Monobutyl Itaconate
Monobutyl itaconate serves as a valuable monomer for the synthesis of polymers due to its polymerizable double bond. Its functionalization primarily revolves around polymerization to create materials with specific properties.
Synthesis of Poly(Monobutyl Itaconate)
Poly(monobutyl itaconate) is synthesized through the free-radical polymerization of the monobutyl itaconate monomer. google.com The polymerization of β-monoalkyl itaconates, such as monobutyl itaconate, has been found to be extremely rapid. google.com For example, the bulk polymerization of monobutyl itaconate at 60°C with 0.5% benzoyl peroxide as an initiator was approximately 70% complete in just two hours. google.com
The process can be carried out under various conditions. One method involves polymerizing β-monobutyl itaconate in a benzene solution at 60°C overnight, using azobisisobutyronitrile as the initiator. google.com The resulting poly(monobutyl itaconate) can then be recovered by concentrating the solution and precipitating the polymer by adding petroleum ether. google.com The polymer is obtained in a good yield. google.com This polymer can be subsequently hydrolyzed to produce poly(itaconic acid). google.com
Free Radical Polymerization of Monobutyl Itaconate
Free radical polymerization is a significant method for synthesizing polymers from monobutyl itaconate (MBI). This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals. Despite the structural similarities to methacrylates, itaconic acid derivatives like MBI generally exhibit slower polymerization rates. This is attributed to the steric hindrance caused by the bulky ester group and the potential for chain transfer reactions. nih.gov The polymerization of itaconate esters can be carried out in solution, bulk, or emulsion systems, with the choice of method influencing the reaction kinetics and the properties of the resulting polymer. mdpi.com
Initiator Systems (e.g., tert-butyl hydroperoxide, benzoyl peroxide, azobisisobutyronitrile)
The selection of an appropriate initiator system is crucial for controlling the free radical polymerization of monobutyl itaconate. Various thermal and redox initiators have been employed for the polymerization of itaconate esters. Common thermal initiators include azo compounds and peroxides, which decompose upon heating to generate free radicals.
Azobisisobutyronitrile (AIBN) is a widely used initiator in the free radical polymerization of vinyl monomers, including itaconate esters. kpi.ua It provides a relatively constant rate of radical generation over a range of temperatures. researchgate.net
Benzoyl peroxide (BPO) is another common peroxide initiator that can be used for the polymerization of itaconates. Its decomposition rate is temperature-dependent, offering a way to control the initiation rate.
Tert-butyl hydroperoxide (t-BHP) is often used in redox initiation systems, particularly in emulsion polymerization. When paired with a reducing agent, it can initiate polymerization at lower temperatures than thermal initiators alone. google.com
The choice of initiator can affect the molecular weight and molecular weight distribution of the resulting poly(monobutyl itaconate). The concentration of the initiator also plays a critical role; higher initiator concentrations generally lead to lower molecular weight polymers due to an increased rate of termination. kpi.ua
Table 1: Common Initiators for Free Radical Polymerization of Itaconate Esters
| Initiator | Type | Typical Decomposition Temperature | Key Characteristics |
| Azobisisobutyronitrile (AIBN) | Azo Compound | 60-80°C | Provides a controlled rate of initiation. kpi.uaresearchgate.net |
| Benzoyl Peroxide (BPO) | Peroxide | 70-90°C | Versatile initiator for various polymerization systems. |
| tert-Butyl Hydroperoxide (t-BHP) | Hydroperoxide | Used in Redox Systems (Lower Temps) | Effective for emulsion polymerization in combination with a reducing agent. google.com |
Emulsion Polymerization Techniques
Emulsion polymerization is a key technique for producing itaconate-based polymers, offering advantages such as high molecular weights at fast polymerization rates, good heat transfer, and low viscosity of the reaction medium. nih.govengconfintl.org This method involves dispersing the monomer (monobutyl itaconate) in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the polymer particles are formed within micelles.
Seeded semibatch emulsion polymerization is a particularly effective strategy for copolymerizing itaconate esters. nih.gov This technique provides better control over the reaction heat and allows for the adjustment of feeding parameters to manage the composition of the polymer chains, which is especially important given the potentially unfavorable reactivity ratios of itaconate monomers. nih.gov
High Monomer Conversions and Yields
Achieving high monomer conversions and yields in the emulsion polymerization of itaconates can be challenging due to their lower propagation rates compared to conventional monomers like acrylates. nih.govresearchgate.net However, through the optimization of reaction conditions, such as temperature, initiator concentration, and monomer feed rate, high conversions can be attained. Research has shown that applying emulsion polymerization techniques to itaconic acid esters can lead to very high monomer conversions, with residual monomer content of less than 1%. researchgate.net In some studies on the emulsion polymerization of related itaconate esters, monomer-to-copolymer conversions exceeding 97% have been reported. mdpi.com
Table 2: Monomer Conversion in Emulsion Polymerization of Itaconate Esters
| Monomer System | Polymerization Technique | Conversion Rate | Reference |
| Itaconic Acid Esters | Emulsion Polymerization | >99% | researchgate.net |
| Dibutyl Itaconate/Lauryl Methacrylate (B99206) | Batch Emulsion Radical Polymerization | >97% | mdpi.com |
| Diethyl Itaconate | Emulsion Polymerization | 81% (GPC) | google.com |
Residual Monomer Content Analysis
The determination of residual monomer content is a critical aspect of quality control for polymers, as unreacted monomers can affect the material's properties and may have toxicological implications. polymersolutions.comresearchgate.net Several analytical techniques are employed to quantify the amount of residual monobutyl itaconate in the final polymer.
The most common and robust method for this analysis is Gas Chromatography with a Flame Ionization Detector (GC-FID) . polymersolutions.com This technique offers high sensitivity and is well-suited for the analysis of residual monomers in various polymer systems. Another powerful method is Gas Chromatography coupled with Mass Spectrometry (GC/MS) , which provides both excellent sensitivity and speciation capabilities. polymersolutions.comnih.gov For certain applications, Nuclear Magnetic Resonance (NMR) Spectroscopy can also be utilized for the analysis of residual monomers. polymersolutions.com The sample preparation for these analyses may involve extraction of the residual monomer or direct evaluation using techniques like headspace GC/MS. polymersolutions.com
Copolymerization with Other Monomers
Monobutyl itaconate can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting polymer for specific applications. Copolymerization allows for the modification of properties such as glass transition temperature, hydrophilicity, and adhesive characteristics. researchgate.net The reactivity ratios of the comonomers play a significant role in the final copolymer composition and microstructure. nih.gov
Copolymerization with Acrylic Acid
The copolymerization of monobutyl itaconate with acrylic acid is of interest for creating functional polymers with controlled acidity and hydrophilicity. researchgate.netgoogle.com The incorporation of acrylic acid can enhance adhesion to polar substrates and provide sites for crosslinking or further chemical modification. The distribution of the carboxylic acid groups within the polymer architecture can significantly influence the final properties of the material. researchgate.net
In a study on acrylic pressure-sensitive adhesives, monobutyl itaconate was used as a functional carboxylic monomer. researchgate.net The properties of the resulting latex, such as particle size and water resistance, were influenced by the choice of the acidic comonomer. For instance, latex films prepared with MBI demonstrated superior water resistance compared to those prepared with other carboxylic monomers. researchgate.net
Formation of Monobutyl Itaconate Block Copolymers
Block copolymers containing poly(monobutyl itaconate) segments offer a pathway to materials with well-defined microphase-separated structures and a combination of properties derived from each block.
ABA triblock copolymers, where the 'A' block is poly(monobutyl itaconate) and the 'B' block is a different polymer, are of particular interest. The synthesis of these structures often involves the use of a bifunctional macroinitiator.
Well-defined ABA type triblock copolymers have been synthesized where the 'A' blocks are either poly(monobutyl itaconate) (PMBI) or poly(monocyclohexyl itaconate) (PMCHI), and the central 'B' block is poly(dimethylsiloxane) (PDMS). ukim.mkkisti.re.kr
The synthesis of PMBI-b-PDMS-b-PMBI triblock copolymers is achieved through the polymerization of monobutyl itaconate initiated by a bifunctional macroinitiator. ukim.mkkisti.re.kr This approach allows for the creation of copolymers with a flexible PDMS midblock and more rigid PMBI endblocks, leading to materials with interesting thermal and mechanical properties. The characterization of these block copolymers confirms their structure and composition. ukim.mkkisti.re.kr
The synthesis of block copolymers, including those with monobutyl itaconate, can be effectively achieved using macroinitiators. While the specific use of diperoxycarbamate macroinitiators for monobutyl itaconate block copolymers is not detailed in the provided search results, the general principle involves initiating the polymerization of the second monomer from a pre-formed polymer chain containing initiating groups.
For example, the synthesis of ABA triblock copolymers often employs a bifunctional macroinitiator for the central 'B' block. nih.govncat.edu This macroinitiator then initiates the polymerization of the 'A' block monomers from both ends, resulting in the desired triblock structure. Various controlled/living polymerization techniques, such as atom transfer radical polymerization (ATRP), are commonly used in conjunction with macroinitiators to produce well-defined block copolymers with controlled molecular weights and low polydispersity. researchgate.netmdpi.com
ABA Type Block Copolymers
Incorporation into Bio-based Polymers and Resins
Monobutyl itaconate (MBI) is a significant monomer derived from bio-based itaconic acid, positioning it as a valuable component in the development of sustainable polymers and resins. Its integration into polymer chains can enhance various properties of the final material. For instance, MBI has been utilized in emulsion polymerization processes to improve both colloidal stability and the mechanical characteristics of acrylic latexes, owing to its unsaturated double bonds and anionic carboxyl groups. The molecular structure of MBI also imparts a plasticizing effect on polymers, which can be beneficial in certain applications.
The broader family of itaconate esters, including monobutyl itaconate, is gaining considerable interest as a renewable alternative to petroleum-based monomers. Itaconic acid is produced commercially through the fermentation of carbohydrates, making it a cost-effective and sustainable building block for the polymer industry. The versatility of itaconic acid's di-acid functionality allows for its direct incorporation into copolymers or its modification into mono-esters like MBI to adjust polarity before polymerization. Polymers derived from these bio-based monomers often exhibit desirable properties such as good water resistance and high gloss, making them suitable for coatings and adhesives.
Epoxidized Soybean Oil Itaconate and Derivatives
A notable application of monobutyl itaconate and related derivatives is in the modification of epoxidized soybean oil (ESO) to create bio-based resins. This process involves the ring-opening esterification of the epoxy groups in ESO with the carboxylic acid group of an itaconate monoester, such as monobutyl, monomethyl, or monoethyl itaconate. The resulting product, itaconated epoxidized soybean oil (IESO), is a resin that combines the flexibility of the soybean oil backbone with the reactivity of the itaconate moiety. This synthesis provides a sustainable alternative to traditional petroleum-based resins like acrylated epoxidized soybean oil (AESO).
The reaction is typically conducted by heating a mixture of epoxidized soybean oil and the itaconic acid derivative in the presence of a catalyst, such as tetrabutylammonium bromide or cetyltrimethylammonium chloride, and a polymerization inhibitor like hydroquinone. This method successfully introduces reactive functional groups onto the soybean oil molecule, creating a versatile oligomer for further polymerization.
Photocuring Active Double Bonds Introduction
A primary motivation for creating itaconated epoxidized soybean oil (IESO) is the introduction of photocuring active double bonds into the molecular structure. The itaconate group contains a carbon-carbon double bond that can undergo free-radical polymerization when exposed to ultraviolet (UV) light in the presence of a photoinitiator. This functionality makes IESO a suitable resin for UV-curable coatings, inks, and adhesives, which offer advantages such as rapid curing, low energy consumption, and the absence of volatile organic compounds (VOCs).
The synthesis effectively grafts these reactive sites onto the triglyceride structure of the soybean oil. The resulting IESO resin, containing multiple carbon-carbon double bonds, can be formulated with reactive diluents and photoinitiators to create UV-curable systems. Upon UV irradiation, the resin crosslinks to form a solid, durable film, demonstrating the successful incorporation of photocuring capabilities. Research has shown that IESO exhibits good copolymerization ability with various reactive monomers under UV radiation. acs.org
Environmental and Toxicity Considerations
The development of IESO from monobutyl itaconate and other itaconic acid derivatives presents significant environmental and safety advantages over conventional materials. Itaconic acid is a bio-based platform chemical, and soybean oil is a renewable vegetable oil, making the resulting resin highly sustainable. patsnap.com This "green+green" approach helps reduce the reliance on petrochemical feedstocks, contributing to a more sustainable chemical industry. patsnap.com
A key benefit is the avoidance of acrylic acid, which is commonly used to produce acrylated epoxidized soybean oil (AESO). Acrylic acid is a corrosive and irritating substance, and residual amounts in AESO can pose toxicity risks. patsnap.com By replacing acrylic acid with environmentally friendly and non-toxic itaconic acid derivatives, the toxicity problem associated with residual acrylic acid is eliminated. patsnap.com The synthesis process itself is simpler and avoids the use of harsh petrochemicals, further enhancing its green credentials. patsnap.com The introduction of more polar carboxyl and ester bonds from the itaconate can also improve the interaction of the resulting oligomers with substrates and other components in a coating formulation. patsnap.com
Hydrolysis of Poly(monoalkyl itaconates) to Poly(itaconic acid)
A significant synthetic utility of polymers derived from monoalkyl itaconates, including poly(monobutyl itaconate), is their role as precursors to poly(itaconic acid). A novel process for preparing water-soluble poly(itaconic acid) involves the polymerization of a β-monoalkyl itaconate followed by the hydrolysis of the resulting polymer. google.com This method circumvents difficulties associated with the direct polymerization of itaconic acid.
The polymerization of β-monoalkyl itaconates is noted to be exceptionally rapid. For example, the bulk polymerization of monobutyl itaconate at 60°C with benzoyl peroxide as an initiator can reach approximately 70% completion in just two hours. google.com This is significantly faster than the polymerization of dialkyl itaconates under similar conditions. google.com
The subsequent hydrolysis of the poly(monoalkyl itaconate) is characterized by its surprising speed and ease. google.com The process typically involves alkaline hydrolysis, which is generally complete within several hours. google.com The resulting solution contains the salt of poly(itaconic acid), which can then be converted to the acidic form by treatment with a cation exchange resin. google.com A key advantage of this method is that the poly(itaconic acid) produced is water-soluble, even at an acidic pH, which is not always the case for poly(itaconic acid) prepared by other means, such as the hydrolysis of itaconate diester polymers. google.com
Below is a data table summarizing an example of this process for poly(monobutyl itaconate).
| Parameter | Value |
| Monomer | β-Monobutyl itaconate |
| Initiator | Azobisisobutyronitrile (0.50 mol %) |
| Solvent | Benzene |
| Polymerization Conditions | Heated at 60°C overnight |
| Intermediate Polymer | Poly(monobutyl itaconate) |
| Recovery Method | Concentration of solution and precipitation with petroleum ether |
| Hydrolysis Method | Alkaline Hydrolysis |
| Final Product | Poly(itaconic acid) |
This interactive table summarizes the process described in the literature for the synthesis of poly(itaconic acid) from monobutyl itaconate. google.com
Advanced Polymerization Kinetics and Mechanisms of Monobutyl Itaconate
Mechanistic Studies of Monobutyl Itaconate Polymerization
The polymerization of itaconic acid derivatives, including monobutyl itaconate, is a subject of ongoing research due to their unique structural features. Despite a structural resemblance to methacrylates, itaconic acid derivatives are known to be significantly less reactive. d-nb.inforesearchgate.net This reduced reactivity is often attributed to the steric hindrance caused by the bulky functional groups surrounding the vinyl moiety, which can impede radical propagation. nih.gov Consequently, the free-radical polymerization (FRP) of itaconates often proceeds sluggishly, resulting in polymers with relatively low molar masses and limited monomer conversions. d-nb.inforesearchgate.net
Free-Radical Polymerization Mechanisms
The free-radical polymerization of itaconate esters proceeds through the classical steps of initiation, propagation, and termination. The process was first described for itaconic acid derivatives in 1959. mdpi.com A key feature of itaconate polymerization is the nature of the propagating radical. The attack of a radical on the monomer's primary carbon is favored over the tertiary carbon due to steric hindrance. nih.gov This results in the formation of a propagating macroradical centered on the tertiary carbon. nih.gov
However, the homopolymerization of itaconates often faces challenges. For instance, the process can be slow and may not achieve high molar masses. d-nb.inforesearchgate.net Chain transfer reactions, where the propagating radical abstracts a hydrogen atom from a monomer, can also occur, leading to the formation of an end-saturated polymer chain and a new monomeric radical. mdpi.com
Influence of Reaction Conditions on Polymerization Rate
The kinetics of monobutyl itaconate polymerization are highly sensitive to the conditions under which the reaction is performed. Factors such as initiator concentration, temperature, and the choice of solvent can dramatically alter the rate of polymerization and the characteristics of the final polymer.
Temperature is a critical parameter in the polymerization of itaconate esters. While higher temperatures generally accelerate the polymerization rate, they also promote depropagation, a reverse reaction where monomer units detach from the growing polymer chain. nih.gov For itaconate esters, depropagation becomes a significant factor at temperatures above 60°C, which can limit the final monomer conversion. nih.govnih.gov The ceiling temperature (Tc), where the rate of polymerization equals the rate of depropagation, for dibutyl itaconate is approximately 110°C. nih.gov The thermal behavior of terpolymers containing monobutyl itaconate has also been investigated, indicating the importance of temperature control in synthesizing stable polymers. researchgate.net Optimizing the reaction temperature is therefore essential to balance the rate of propagation against depropagation to achieve desired polymer characteristics. d-nb.info
The choice of solvent can significantly influence the polymerization kinetics of itaconate esters. The solvent can affect the reactivity of the monomers through various interactions, such as hydrogen bonding and the formation of donor-acceptor associates. researchgate.net For monobutyl itaconate, which contains a carboxylic acid group, solvents capable of forming hydrogen bonds can alter the monomer's reactivity.
A study on the copolymerization of monomethyl itaconate with styrene (B11656) in different solvents (chloroform, acetonitrile, dioxane, and acetone) revealed that changes in monomer reactivity ratios were linked to the solvent's ability to manage hydrogen bonding between monomer molecules and between the monomer and the solvent. researchgate.net For example, polymerization in benzene (B151609) has been used for the kinetic study of di-n-butyl itaconate copolymerization. kpi.ua The dielectric constant of the solvent has also been shown to play a role, particularly in the polymerization of itaconic acid itself. d-nb.info
Comparison of Monobutyl Itaconate Polymerization with other Itaconate Esters
The polymerization behavior of monobutyl itaconate is best understood when compared with other esters of itaconic acid, such as dimethyl itaconate (DMI) and dibutyl itaconate (DBI).
Monoalkyl itaconates can exhibit different reactivity compared to their dialkyl counterparts. Research has shown that the bulk homopolymerization of β-monoalkyl itaconate can proceed faster and achieve higher conversion than the homopolymerization of dimethyl itaconate under similar conditions. d-nb.info
A significant challenge in the polymerization of all itaconate esters is their low propagation rate coefficient (k_p), which is considerably lower than that of common monomers like methacrylates. nih.gov This is largely due to the steric hindrance from the ester groups. nih.gov While specific kinetic data for monobutyl itaconate is not widely available, data for other itaconates provides a valuable benchmark.
Below is a data table comparing the Arrhenius parameters for the propagation rate coefficients of diethyl itaconate (DEI) and di-n-propyl itaconate (DnPI).
| Monomer | Pre-exponential Factor (A) (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Temperature Range (°C) |
| Diethyl Itaconate (DEI) | 1.1 | 17.5 | 20 to 70 |
| Di-n-propyl Itaconate (DnPI) | 1.0 | 17.5 | 20 to 70 |
| Data sourced from PLP-SEC experiments. nih.gov |
The structural difference between monobutyl itaconate and dialkyl itaconates—the presence of a free carboxylic acid group in MBI—is crucial. This functional group can participate in hydrogen bonding, influencing solubility and intermolecular interactions, which in turn affects polymerization kinetics in different solvent environments. researchgate.net In contrast, dialkyl itaconates like DBI lack this acidic proton, leading to different solution behavior and reactivity.
Rate Comparison with Dimethyl Itaconate
The rate of polymerization for itaconate monomers is significantly influenced by their ester substitution pattern. Research indicates that β-monoalkyl itaconates exhibit a faster rate of homopolymerization in bulk compared to dialkyl itaconates. For instance, a study reported that β-monoalkyl itaconate could achieve 70% conversion in two hours at 60°C, whereas dimethyl itaconate only reached 11% conversion under similar conditions. This difference is attributed to the varying steric hindrance and electronic effects imparted by the mono- versus di-ester configuration on the vinyl group, which affects the propagation and termination steps of the radical polymerization process.
Influence of Alkyl Chain Length on Polymerization
The length of the alkyl ester chain is a critical factor in the radical polymerization of itaconate derivatives. For dialkyl itaconates, studies have shown that as the alkyl chain becomes longer, both the rate constants of propagation (k_p) and termination (k_t) decrease. This is due to the increased steric hindrance from the bulkier ester groups.
Kinetic Modeling of Monobutyl Itaconate Polymerization Processes
Modeling the polymerization of monobutyl itaconate is essential for process optimization and for tailoring the final properties of the polymer. This involves understanding its behavior in both homopolymerization and copolymerization, particularly in complex systems like emulsions.
Determining Reactivity Ratios in Copolymerization
Reactivity ratios are crucial for predicting copolymer composition and microstructure. While specific reactivity ratios for monobutyl itaconate were not found in the provided research, data for structurally similar mono-n-alkyl itaconates copolymerized with styrene offer valuable insights. These values are typically determined by analyzing the copolymer composition at low conversion levels using methods like Fineman-Ross and Kelen-Tüdös. niscpr.res.inscielo.org
For example, in the copolymerization of mono-n-hexyl itaconate (HI) and mono-n-octyl itaconate (OI) with styrene, styrene was found to be the more reactive monomer. niscpr.res.inresearchgate.net Conversely, studies on methyl-n-alkyl itaconates (MeI-n) with styrene showed a range of reactivities, with styrene generally having a higher reactivity ratio. scielo.org This indicates that in copolymerizations with styrene, the itaconate monomer is generally incorporated at a slower rate than styrene. niscpr.res.inscielo.org
Below is a table summarizing the reactivity ratios for various mono-n-alkyl itaconates with styrene, which can serve as an estimate for the behavior of monobutyl itaconate.
Reactivity Ratios of Mono-n-Alkyl Itaconates (M1) with Styrene (M2)
| Itaconate Monomer (M1) | r1 (Itaconate) | r2 (Styrene) | Source |
|---|---|---|---|
| n-Hexyl Itaconate (HI) | 0.75 | 1.2 | niscpr.res.in |
| n-Octyl Itaconate (OI) | 0.62 | 1.38 | niscpr.res.in |
| Methyl n-Alkyl Itaconates (MeI-n) | 0.01 - 0.41 | 0.44 - 0.97 | scielo.org |
Modeling Polymerization in Emulsion Systems
Emulsion polymerization is an environmentally friendly method used to produce waterborne polymers. mdpi.com A kinetic model for the emulsion polymerization of monobutyl itaconate must account for the complex, multiphase nature of the system. The process typically involves three stages: particle nucleation, particle growth with a constant polymerization rate, and particle growth in the absence of monomer droplets, which leads to a decrease in the polymerization rate. The model must consider how monomers are transported from droplets to the polymerization locus within monomer-swollen polymer particles. For itaconate esters, this process can be carried out in a seeded semibatch process to control particle size and achieve high monomer conversion. google.com A crucial component of any such model is the partitioning of the monomer between the various phases.
The partitioning of a monomer is quantified by its distribution coefficient (D), which is the ratio of its total concentration in the organic phase to its total concentration in the aqueous phase. For monobutyl itaconate (MBI), the distribution coefficient changes significantly with its concentration. As a more lipophilic acid, its D value is considerably affected by the monomer-to-water ratio. researchgate.net
A study of the partitioning of MBI between n-butyl methacrylate (B99206) (BMA) and water found that the partition coefficient increases as the concentration of MBI in the total monomer mixture rises. The values are also highly sensitive to pH, decreasing rapidly as the pH increases, while temperature has a relatively minor effect. researchgate.net
Partition Coefficient (D) of Monobutyl Itaconate (MBI) between n-Butyl Methacrylate and Water at 25°C
| MBI Concentration (wt % in total monomers) | Partition Coefficient (D) |
|---|---|
| 1 | 11.23 |
| 3 | 14.77 |
| 5 | 18.44 |
| 10 | 19.27 |
| 20 | 24.10 |
Data sourced from Fang et al., 2014. researchgate.net
Monomer Partitioning Behavior
Influence of Hydrogen-Bond Acceptor Characteristics
Following a comprehensive review of available scientific literature, no specific studies detailing the influence of hydrogen-bond acceptor characteristics on the polymerization kinetics of monobutyl itaconate were identified. Research on related itaconate compounds, such as dibutyl itaconate (DBI), suggests that solvents capable of hydrogen bonding can influence polymerization. For instance, it has been reported that the addition of amides can suppress intramolecular chain transfer reactions observed at high temperatures during the polymerization of DBI, an effect attributed to the formation of hydrogen bonds with the itaconate species. However, direct kinetic data, such as changes in the rate of polymerization (Rp), propagation rate constant (kp), or termination rate constant (kt) for monobutyl itaconate in solvents with varying hydrogen-bond acceptor properties, are not available in the current body of scientific literature.
Effect of pH and Ionic Strength
Detailed experimental studies and quantitative data on the specific effects of pH and ionic strength on the polymerization kinetics of monobutyl itaconate are not presently available in published research. However, extensive research on the parent compound, itaconic acid (IA), provides foundational insights into the expected behavior.
The polymerization of itaconic acid is known to be highly dependent on pH. uni-freiburg.de The rate of polymerization is relatively constant in a pH range of approximately 2.8 to 3.8. uni-freiburg.de Above this range, as the carboxylic acid groups begin to deprotonate, the polymerization rate decreases sharply, approaching zero in alkaline solutions where the monomer exists as a dianion. uni-freiburg.de This effect is attributed to the increased electrostatic repulsion between the negatively charged monomer and the propagating radical chain end, which hinders propagation.
For monobutyl itaconate, which possesses a single carboxylic acid group, a similar pH-dependent reactivity is anticipated. The critical factor would be the pKa of its single carboxylic acid. As the pH of the polymerization medium approaches and surpasses this pKa value, the monomer will deprotonate to form the carboxylate anion. This would likely lead to a decrease in the rate of polymerization due to electrostatic repulsion, analogous to the behavior of itaconic acid. However, without specific experimental data for monobutyl itaconate, a quantitative description of this effect cannot be provided.
Similarly, there is a lack of direct research on the influence of ionic strength on the polymerization kinetics of monobutyl itaconate. Studies on related systems, such as polyelectrolyte multilayer films, have shown that increasing ionic strength can shield electrostatic interactions. mdpi.comnih.gov In the context of monobutyl itaconate polymerization at a pH where the monomer is ionized, the addition of salt would be expected to screen the electrostatic repulsion between the anionic monomer and the propagating chain. This could potentially lead to an increase in the polymerization rate by mitigating the repulsive forces. Conversely, studies on the electrical properties of poly(monomethyl itaconate) composites have noted that the presence of lithium ions influences charge transport in the final polymer material, though this does not describe the effect on polymerization kinetics. nih.govdntb.gov.ua
No specific data tables for the effect of pH or ionic strength on the polymerization kinetics of monobutyl itaconate can be generated due to the absence of this information in the reviewed literature.
Applications of Monobutyl Itaconate and Its Polymers in Advanced Materials
Polymeric Materials Development
Monobutyl itaconate (MBI) serves as a versatile monomer in the creation of advanced polymeric materials. Its unique chemical structure, featuring a carboxylic acid group and an ester, allows for its incorporation into a variety of polymer architectures, leading to materials with tailored properties for specific applications.
Biodegradable Polymers from Monobutyl Itaconate
Monobutyl itaconate is recognized as a significant platform molecule for the development of biodegradable polymers. rsc.org The presence of ester linkages in polymers synthesized from MBI can render them susceptible to hydrolytic or enzymatic degradation, a key characteristic of biodegradable materials. polysciences.com The degradation process can break down the polymer chains into smaller, non-toxic molecules that can be metabolized by natural pathways. nih.gov
Research into itaconate-based polyesters has demonstrated their potential for creating materials with controlled degradation rates, making them suitable for various biomedical applications like drug delivery systems and temporary implants. nih.govresearchgate.net While much of the research has focused on itaconic acid and its other derivatives, the principles of incorporating itaconate moieties to impart biodegradability are directly applicable to MBI. The butyl ester group in MBI can influence the degradation kinetics and the physical properties of the resulting polymer, such as its flexibility and processability.
Adhesives and Coatings Applications
Monobutyl itaconate has been investigated as a functional monomer in the production of acrylic pressure-sensitive adhesive (PSA) latexes. researchgate.netdaneshyari.com In a comparative study with other carboxylic monomers like methacrylic acid (MAA) and β-carboxyethyl acrylate (B77674) (β-CEA), MBI demonstrated distinct effects on the properties of the resulting PSA. researchgate.netdaneshyari.com
The incorporation of MBI was found to influence the particle size of the latex, with MBI-containing latexes exhibiting larger particle sizes compared to those with MAA or β-CEA. researchgate.netdaneshyari.com This is attributed to the lower water solubility of MBI. Furthermore, latex films prepared with MBI showed superior water resistance. researchgate.netdaneshyari.com However, the thermal stability of the polymer was found to be lower compared to polymers containing MAA or β-CEA. researchgate.netdaneshyari.com The large molecular volume of MBI can also have a plasticizing effect on the polymer. researchgate.net
| Property | Monobutyl Itaconate (MBI) | Methacrylic Acid (MAA) | β-Carboxyethyl Acrylate (β-CEA) |
|---|---|---|---|
| Latex Particle Size | Largest | Intermediate | Smallest |
| Water Resistance of Film | Best | - | - |
| Thermal Stability of Polymer | Lower | Higher | Intermediate |
While direct research on monobutyl itaconate in UV-curable coatings is limited, studies on itaconic acid-based polyesters provide strong evidence for its potential in this area. researchgate.net UV-curable coatings offer environmental benefits due to the absence of volatile organic compounds (VOCs). The technology relies on the rapid polymerization of a liquid formulation upon exposure to UV light. mdpi.com
Unsaturated polyesters synthesized from itaconic acid have been shown to be effectively cured by UV radiation, leading to crosslinked coatings with tunable mechanical properties. researchgate.net The degree of curing and the final properties of the coating can be controlled by the concentration of the itaconate monomer in the polyester (B1180765) backbone. researchgate.net It is anticipated that MBI could be used to synthesize similar UV-curable polyester resins. The butyl ester group of MBI could enhance properties such as flexibility and impact resistance of the cured coating. Furthermore, the development of bio-based UV-curable polyurethane acrylate resins from itaconic acid highlights the versatility of itaconates in creating sustainable coating systems. nih.govnih.gov
Crucially, the carboxyl group enhances adhesion to a variety of substrates, particularly polar surfaces like metal, glass, and wood. This improved adhesion is a result of the formation of hydrogen bonds or even covalent bonds at the coating-substrate interface. In the context of pressure-sensitive adhesives, the presence of carboxylic acid functionality is known to improve adhesion to plastic substrates. The specific interactions of MBI would be influenced by the pH of the formulation and the nature of the other components present.
Resin and Lubricant Formulations
Monobutyl itaconate and its parent compound, itaconic acid, are valuable building blocks for the synthesis of specialty resins and lubricant additives. researchgate.net
In the field of resins, itaconic acid-based materials have been explored for advanced applications like stereolithography. nih.govnih.gov A photocurable poly(ester amide) resin formulated with itaconate cross-linkers has been developed, demonstrating the potential of itaconates to create bio-based inks for 3D printing. nih.govnih.gov The incorporation of MBI into such resin systems could offer a means to tailor the viscosity, cure speed, and mechanical properties of the final printed object.
Regarding lubricants, polymers derived from itaconic acid esters have been investigated as pour point depressants for lube oils. researchgate.net These "comb-shaped" polymers, which feature long alkyl chains attached to a polymer backbone, can modify the crystallization behavior of wax in lubricating oils at low temperatures, thereby improving their flow properties. A study on copolymers of alkyl itaconates and styrene (B11656) demonstrated their effectiveness as pour point depressants and rheology modifiers for lube oil. researchgate.net Given its structure, MBI can be a precursor to such polymeric additives.
| Application Area | Potential Role of Monobutyl Itaconate | Key Research Finding (on related Itaconates) |
|---|---|---|
| Stereolithography Resins | As a monomer or cross-linker to modify resin properties. | Itaconic acid-based poly(ester amide) resins have been formulated for 3D printing inks. nih.govnih.gov |
| Lubricant Additives | As a monomer for synthesizing pour point depressant polymers. | Copolymers of long-chain alkyl itaconates and styrene act as effective pour point depressants for lube oil. researchgate.net |
Specialized Polymer Applications
The unique chemical structure of itaconic acid and its esters, such as monobutyl itaconate, allows for their polymerization into advanced materials with tailored properties. These polymers are finding increasing use in specialized biomedical and material science applications.
Hydrogel Materials based on Poly(itaconic acid) and Derivatives
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. Derivatives of poly(itaconic acid) are particularly suited for creating "intelligent" or stimuli-responsive hydrogels. researchgate.net These materials can change their properties in response to external triggers like pH, making them valuable for applications such as drug delivery. nih.govnih.govnih.gov
Hydrogels synthesized from itaconic acid and its derivatives exhibit significant pH-responsiveness due to the presence of carboxylic acid groups in their structure. nih.govnih.gov In acidic environments (low pH), these carboxyl groups are protonated, leading to a collapsed, compact hydrogel structure. nih.govnih.gov As the pH increases and becomes more alkaline, the carboxylic acid groups deprotonate, resulting in negatively charged carboxylate ions. The electrostatic repulsion between these charges causes the polymer network to expand and swell significantly. researchgate.netnih.govnih.gov
This behavior was demonstrated in hydrogels made from poly(itaconic acid) grafted with poly(ethylene glycol) (P(IA-g-EG)). nih.govnih.gov Studies showed that the extent of swelling increased with rising pH up to a pH of about 6, after which no further deprotonation of the carboxylic acid groups occurred. nih.govnih.gov The swelling is also influenced by the monomer ratios and the amount of crosslinking agent used during synthesis. nih.gov For instance, hydrogels made with a lower crosslinker content showed significantly higher swelling at pH values greater than 1.2. nih.gov This tunable swelling behavior makes these hydrogels promising candidates for oral drug delivery systems, designed to protect sensitive therapeutic agents from the acidic environment of the stomach and release them in the more neutral pH of the intestines. nih.govnih.gov
Table 1: Factors Influencing the Swelling of Itaconic Acid-Based Hydrogels
| Factor | Observation | Outcome on Swelling | Reference |
|---|---|---|---|
| pH | Swelling increases as pH rises from 1.2 to 6.0. | Increased charge repulsion between deprotonated carboxylic groups leads to network expansion. | researchgate.netnih.govnih.gov |
| Crosslinker Content | Lower crosslinker content results in higher swelling. | A less densely crosslinked network allows for greater expansion and water uptake. | nih.gov |
| Solvent Amount | Higher solvent content during polymerization can affect the equilibrium weight swelling ratio. | Influences the final network structure and its swelling capacity. | nih.gov |
| Salt Concentration | Swelling decreases as the charge of ions in a salt solution increases (e.g., from Na⁺ to Al³⁺). | Increased complexing ability with the hydrogel network enhances crosslinking density. | researchgate.net |
Nonwoven Materials for Advanced Applications
Nonwoven materials composed of nanofibers offer significant potential for advanced applications, particularly in tissue engineering, due to their structural similarity to the natural extracellular matrix (ECM). mdpi.comnih.gov Polymers derived from itaconic acid are being explored for the creation of these sophisticated materials.
Poly(glycerol itaconate) (PGItc) is a polyester synthesized through a polycondensation reaction between itaconic acid or its anhydride (B1165640) and glycerol (B35011). mdpi.comresearchgate.net This polymer is notable because its constituent monomers are non-toxic, and the synthesis can often be performed without catalysts or solvents. mdpi.com Gels made from PGItc have been combined with other polymers, such as polylactide (PLA), to produce nonwoven materials. mdpi.comnih.gov The addition of PGItc to PLA, a hydrophobic polymer, serves to increase the hydrophilicity of the final material, which is a crucial property for improving cell adhesion in biomedical applications. mdpi.com Research has shown that the ratio of PGItc to PLA and the functional group ratio (OH/COOH) in the initial synthesis can be adjusted to tailor the properties of the resulting nonwoven fabric. mdpi.comnih.gov
Electrospinning is a widely used technique for producing nanofibers from a polymer solution. mdpi.comnih.govmdpi.com This process applies a high voltage to a polymer solution, causing a charged jet to be ejected from a needle tip. mdpi.com As the jet travels towards a collector, the solvent evaporates, and the jet is stretched into a very fine fiber. mdpi.com This method allows for the creation of nonwoven mats with high porosity and a large surface-area-to-volume ratio. researchgate.net In the context of itaconic acid derivatives, electrospinning has been successfully used to fabricate nonwovens from a mixture of poly(glycerol itaconate) and polylactide. mdpi.comnih.gov Similarly, copolymers like poly(acrylonitrile-co-itaconic acid) have been electrospun to produce nanofibers, demonstrating the versatility of itaconic acid as a comonomer in creating materials suitable for this advanced processing technique. researchgate.netitu.edu.trulakbim.gov.tr The parameters of the electrospinning process, such as the applied voltage, solution flow rate, and polymer concentration, are critical factors that influence the morphology and properties of the final nanofibers. mdpi.com
A primary goal in tissue engineering is to create scaffolds that support and promote cell attachment, proliferation, and differentiation. nih.gov The nonwoven materials produced from itaconic acid-based polymers via electrospinning are particularly well-suited for this purpose because their nanofibrous structure mimics the native extracellular matrix. mdpi.comnih.gov This biomimicry provides a favorable environment for cells to adhere and grow. mdpi.comnih.gov
The incorporation of poly(glycerol itaconate) into polylactide nonwovens has been shown to enhance the material's hydrophilicity, as measured by a lower water contact angle. mdpi.comresearchgate.net Improved hydrophilicity is directly linked to better cell adhesion, as it allows cells to attach more readily to the scaffold surface. mdpi.comnih.gov The resulting PGItc + PLA nonwovens are characterized as hydrophilic and have a high porosity, which facilitates nutrient exchange and cell integration. mdpi.comnih.gov These properties make them promising candidates for use as scaffolds in tissue engineering, with potential applications as subcutaneous tissue fillers or drug delivery systems. mdpi.comnih.govresearchgate.net
Table 2: Properties of Poly(glycerol itaconate) + Polylactide Nonwoven Scaffolds
| Property | Description | Significance for Cellular Adhesion | Reference |
|---|---|---|---|
| Structure | Nanofibrous, high porosity. | Mimics the natural extracellular matrix, providing a suitable structure for cell attachment. | mdpi.comnih.gov |
| Hydrophilicity | Increased by the addition of PGItc; characterized by a water contact angle < 90°. | Enhances the ability of cells to attach to the scaffold surface. | mdpi.com |
| Biocompatibility | Preliminary studies show the materials to be non-cytotoxic. | Essential for ensuring the scaffold does not harm the cells it is meant to support. | mdpi.comnih.gov |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Monobutyl Itaconate | MBI, Itaconic Acid Monobutyl Ester |
| Poly(itaconic acid) | PIA |
| Poly(ethylene glycol) | PEG |
| Poly(glycerol itaconate) | PGItc |
| Polylactide | PLA |
| Poly(acrylonitrile-co-itaconic acid) | P(AN-co-IA) |
| Acrylic Acid | AA |
| Tetraethylene glycol | |
| Ammonium persulfate | APS |
| Itaconic Anhydride | |
| Glycerol | |
| Sodium Chloride | NaCl |
| Calcium Chloride | CaCl₂ |
| Aluminum Chloride | AlCl₃ |
| 4-Octyl itaconate | 4-OI |
| Chitosan | CS |
| Gelatin |
Monobutyl Itaconate in Biochemical and Immunological Research
Itaconate as an Immunomodulatory Metabolite
Itaconate, a metabolite produced during the Krebs cycle, has been identified as a significant regulator of the immune system. frontiersin.orgnih.govnih.govnih.govplu.edu It is highly expressed in activated macrophages and serves as a crucial link between cellular metabolism and the immune response. frontiersin.orgnih.govnih.govwustl.edu The immunomodulatory properties of itaconate and its derivatives, including monobutyl itaconate, are a key area of investigation for their therapeutic potential in various inflammatory diseases. nih.govresearchgate.netnih.gov
Macrophages are pivotal cells in the innate immune system that can adopt different functional states, or polarize, in response to their microenvironment. frontiersin.org The metabolic state of a macrophage is intrinsically linked to its function. frontiersin.orgnih.gov Pro-inflammatory (M1) macrophages, for instance, exhibit a distinct metabolic profile characterized by increased glycolysis. nih.gov
Itaconate and its derivatives are key players in regulating macrophage immunometabolism. frontiersin.orgnih.gov They can influence metabolic pathways within these cells, thereby altering their function, such as polarization and the release of signaling molecules called cytokines. frontiersin.org The production of itaconate itself is a hallmark of a metabolic shift that occurs in inflammatory macrophage activation. plu.eduwustl.edu This metabolic reprogramming is not merely a byproduct of activation but an active process that governs the macrophage's effector functions. nih.govwustl.edu
Studies have shown that itaconate can modulate macrophage metabolism and function through various mechanisms, highlighting its role as a critical immunometabolite with far-reaching implications for immunity and host defense. plu.eduwustl.edu
The primary and most studied effect of itaconate and its derivatives is their anti-inflammatory action. frontiersin.orgsciencedaily.comcusabio.comnih.gov They have been shown to suppress the production of a range of pro-inflammatory cytokines in activated macrophages. researchgate.netwustl.edu This selective inhibition of inflammatory mediators underscores the nuanced role of these compounds in controlling the inflammatory response. researchgate.netwustl.edu
The anti-inflammatory effects of itaconate derivatives have been observed in various experimental models, suggesting their potential as therapeutic agents for a wide array of inflammatory conditions. nih.gov For example, a cell-permeable derivative of itaconate, 4-octyl itaconate, has been shown to protect against lipopolysaccharide-induced lethality in animal models by reducing cytokine production. researchgate.netdundee.ac.uk
The ability of itaconate to curb excessive inflammation is a critical homeostatic mechanism. sciencedaily.com Without such regulation, the inflammatory response could become detrimental to the host. sciencedaily.comtechnologynetworks.com
The anti-inflammatory properties of monobutyl itaconate and other itaconate derivatives are attributed to their ability to interact with and modulate several key signaling pathways involved in inflammation.
While some initial studies suggested that the anti-inflammatory effect of itaconate derivatives might be independent of the NF-κB pathway, more recent evidence indicates a more complex interaction. nih.govresearchgate.net For instance, dimethyl itaconate (DMI), another derivative of itaconic acid, has been shown to inhibit the TNF-α induced NF-κB signaling pathway in human epithelial cells. researchgate.netresearchgate.net This inhibition is achieved through the covalent binding of DMI to a cysteine residue on IKKβ, a key kinase in the canonical NF-κB pathway, thereby suppressing its activation. researchgate.net
Furthermore, itaconate has been implicated in the modulation of MAPK signaling. Itaconate can promote the growth of certain tumors through the production of reactive oxygen species (ROS) which, in turn, can activate MAPK pathways. nih.gov This highlights the context-dependent nature of itaconate's effects on cellular signaling.
A significant mechanism underlying the anti-inflammatory and antioxidant effects of itaconate is the activation of the Nrf2 transcription factor. frontiersin.orgcusabio.comnih.govresearchgate.netdundee.ac.ukresearchgate.netmanchester.ac.ukrepec.orguniprot.orgnih.govdrugbank.com Nrf2 is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive through its association with KEAP1, which targets it for degradation. researchgate.netnih.gov
Itaconate and its derivatives, due to their electrophilic nature, can directly modify KEAP1 by alkylating specific cysteine residues. researchgate.netdundee.ac.ukresearchgate.netmanchester.ac.uknih.gov This alkylation prevents KEAP1 from targeting Nrf2 for degradation, leading to the accumulation of Nrf2 in the nucleus. researchgate.netnih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and anti-inflammatory proteins. frontiersin.orgnih.gov
This activation of the Nrf2 pathway is crucial for the anti-inflammatory action of itaconate. researchgate.netdundee.ac.uk Studies using the cell-permeable derivative 4-octyl itaconate have demonstrated its ability to activate the Nrf2 signaling cascade and protect cells from oxidative stress-induced injury. researchgate.netnih.gov
| Compound | Key Finding | Mechanism | Cell/Model System | Reference |
|---|---|---|---|---|
| Itaconate | Required for LPS-induced Nrf2 activation. | Directly alkylates cysteine residues on KEAP1. | Mouse and human macrophages | researchgate.net |
| 4-Octyl Itaconate (4-OI) | Activates Nrf2 signaling cascade. | Causes KEAP1-Nrf2 disassociation and Nrf2 stabilization. | Osteoblasts | nih.gov |
| Itaconate | Activates Nrf2 to exert antioxidant and anti-inflammatory effects. | Alkylation of KEAP1. | Macrophages | frontiersin.orgnih.gov |
Beyond the Nrf2 pathway, itaconate and its derivatives exert anti-inflammatory effects by modulating the ATF3-IκBζ axis. nih.govresearchgate.netwustl.edunih.govnih.govresearchgate.net Activating Transcription Factor 3 (ATF3) is a stress-inducible transcription factor that acts as a negative regulator of inflammation. nih.gov IκBζ is a key regulator of the secondary transcriptional response to toll-like receptor stimulation, driving the expression of certain pro-inflammatory cytokines like IL-6. researchgate.netwustl.edu
Itaconate and its derivatives, through the induction of electrophilic stress, lead to the upregulation of ATF3. nih.govresearchgate.netwustl.edunih.gov This induction of ATF3 is independent of the Nrf2 pathway. nih.govresearchgate.netwustl.edunih.gov ATF3, in turn, inhibits the induction of IκBζ protein. nih.govresearchgate.netwustl.edunih.gov By suppressing IκBζ, itaconate selectively curtails the expression of a subset of inflammatory genes, thereby fine-tuning the inflammatory response. researchgate.netwustl.edu
This regulatory pathway has been shown to be therapeutically relevant, as the administration of dimethyl itaconate can ameliorate skin pathology in a mouse model of psoriasis, a disease driven by the IL-17-IκBζ axis. nih.govresearchgate.netwustl.edunih.gov These findings highlight the ATF3-IκBζ axis as a critical target for the anti-inflammatory actions of itaconate derivatives. nih.govresearchgate.netwustl.edunih.gov
| Compound | Key Finding | Mechanism | Cell/Model System | Reference |
|---|---|---|---|---|
| Dimethyl Itaconate (DI) | Selectively regulates secondary transcriptional responses to TLR stimulation. | Inhibits IκBζ protein induction via ATF3. | Mouse macrophages | researchgate.net |
| Itaconate and DI | Induce electrophilic stress leading to ATF3-mediated inhibition of IκBζ. | ATF3 is the key mediator of IκBζ regulation, independent of Nrf2. | Mouse macrophages and human monocytes | nih.govwustl.edu |
| Itaconate | Induces ATF3 expression to block IκBζ protein. | Inhibits the expression of inflammatory genes in activated macrophages. | Mouse and human primary keratinocytes | nih.gov |
Role in Macrophage Function and Immunometabolism
Impact on Inflammatory Response
Anti-inflammatory Mechanisms
Monobutyl itaconate, as a derivative of itaconate, is implicated in the regulation of the innate immune response, particularly through the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the inflammatory process by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). ox.ac.uknih.govnih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.
Research has shown that itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI), can directly inhibit NLRP3 inflammasome activation. ox.ac.uknih.govresearchgate.net This inhibition is specific to the NLRP3 inflammasome, as activation of other inflammasomes like AIM2 and NLRC4 is not affected. ox.ac.uknih.govnih.gov The mechanism of inhibition involves the modification of the NLRP3 protein itself. Specifically, 4-OI has been shown to alkylate a specific cysteine residue (C548) on NLRP3. ox.ac.uknih.gov This modification prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. ox.ac.uknih.gov Consequently, the downstream effects, including caspase-1 activation, gasdermin D cleavage, and the release of IL-1β, are suppressed. ox.ac.ukbiorxiv.org
Studies using itaconate-deficient macrophages have demonstrated increased NLRP3 inflammasome activation, highlighting the endogenous regulatory role of itaconate in controlling inflammation. ox.ac.uknih.govnih.gov Furthermore, the therapeutic potential of this mechanism has been observed in preclinical models. For instance, 4-OI was found to inhibit the release of IL-1β from peripheral blood mononuclear cells (PBMCs) of patients with cryopyrin-associated periodic syndrome (CAPS), a group of genetic inflammatory disorders driven by NLRP3 mutations. ox.ac.uknih.govnih.gov It also reduced inflammation in an in vivo model of urate-induced peritonitis. ox.ac.uknih.gov These findings underscore the potential of itaconate derivatives as therapeutic agents for NLRP3-driven diseases. biorxiv.org
Table 1: Effects of Itaconate Derivatives on NLRP3 Inflammasome Activation
| Compound/Condition | Effect | Mechanism | Reference |
|---|---|---|---|
| 4-Octyl Itaconate (4-OI) | Inhibits NLRP3 inflammasome activation | Alkylates C548 on NLRP3, preventing NLRP3-NEK7 interaction. | ox.ac.uknih.gov |
| Itaconate-deficient macrophages | Increased NLRP3 inflammasome activation | Highlights the endogenous regulatory role of itaconate. | ox.ac.uknih.govnih.gov |
| 4-Octyl Itaconate (4-OI) | Reduced IL-1β release from CAPS patient PBMCs | Inhibition of NLRP3-dependent cytokine release. | ox.ac.uknih.govnih.gov |
| 4-Octyl Itaconate (4-OI) | Reduced inflammation in urate-induced peritonitis model | In vivo inhibition of NLRP3-driven inflammation. | ox.ac.uknih.gov |
| Dimethyl Itaconate (DMI) | Inhibits NLRP3 inflammasome activation | Limits IL-1β release following inflammasome activation. | biorxiv.org |
A key aspect of the immunomodulatory function of itaconate derivatives, including monobutyl itaconate, is their ability to reprogram cellular metabolism, particularly by inhibiting glycolysis in activated macrophages. nih.govnih.gov Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), macrophages undergo a metabolic shift towards aerobic glycolysis, a phenomenon often referred to as the Warburg effect. nih.govnih.gov This metabolic reprogramming is crucial for supporting the pro-inflammatory functions of these cells.
Itaconate and its derivatives have been shown to counteract this metabolic shift. nih.govnih.gov The cell-permeable derivative, 4-octyl itaconate (4-OI), has been demonstrated to directly target and inhibit key glycolytic enzymes. nih.govnih.gov One of the primary targets is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. nih.gov Research has revealed that 4-OI directly alkylates a specific cysteine residue (Cys22) on GAPDH, leading to a decrease in its enzymatic activity. nih.gov This inhibition of GAPDH effectively blocks the glycolytic flux, as confirmed by U13C glucose tracing studies. nih.gov
In addition to GAPDH, other glycolytic enzymes are also targeted. Quantitative chemical proteomics has identified that fructose-bisphosphate aldolase (B8822740) A (ALDOA) and lactate (B86563) dehydrogenase A (LDHA) can be modified by itaconate in macrophages. nih.gov Specifically, itaconate has been shown to inhibit the catalytic activity of ALDOA by modifying two of its cysteine residues, Cys73 and Cys339. nih.gov By inhibiting these key enzymes, itaconate and its derivatives effectively suppress the high glycolytic rate in activated macrophages, which is a required step for their anti-inflammatory effects. nih.govnih.gov This inhibition of glycolysis leads to a reduction in the production of pro-inflammatory cytokines. nih.gov
Table 2: Itaconate Derivatives and Their Impact on Glycolysis in Macrophages
| Compound | Target Enzyme | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| 4-Octyl Itaconate (4-OI) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Alkylation of cysteine residue C22. | Decreased enzyme activity and blocked glycolytic flux. | nih.gov |
| Itaconate | Fructose-bisphosphate aldolase A (ALDOA) | Modification of cysteine residues Cys73 and Cys339. | Inhibition of catalytic activity. | nih.gov |
| Itaconate | Lactate dehydrogenase A (LDHA) | Covalent modification. | Reduced enzyme activity. | nih.gov |
Monobutyl itaconate and related derivatives exhibit a complex and context-dependent modulation of the type I interferon (IFN) response. nih.govnih.govconsensus.app Type I IFNs, including IFN-α and IFN-β, are critical for antiviral immunity but can also contribute to inflammatory pathology if not properly regulated.
Research indicates a feedback loop between type I IFNs and itaconate production. Type I IFNs can promote the expression of the gene Irg1, which encodes the enzyme responsible for itaconate synthesis in macrophages. nih.govresearchgate.net Conversely, itaconate and its derivatives can limit type I IFN responses. nih.gov For example, 4-octyl itaconate (4-OI) has been shown to reduce type I IFN signaling. nih.gov This suggests a negative feedback mechanism where itaconate production, induced by type I IFNs, subsequently serves to dampen the IFN response. nih.gov
The mechanisms through which itaconate derivatives modulate type I IFNs are multifaceted. One proposed mechanism involves the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov Inhibition of SDH by itaconate can lead to the release of double-stranded mitochondrial RNA (mtRNA), which is then sensed by the cytosolic sensors MDA5 and RIG-I. nih.gov This sensing pathway ultimately triggers the production of IFN-β. nih.gov This suggests that under certain conditions, endogenous itaconate can actually promote type I IFN production. nih.gov
However, other studies have shown that itaconate derivatives can also suppress type I IFN responses. In the context of influenza A virus infection, itaconate and its derivatives were found to reverse the infection-induced interferon response. consensus.app Furthermore, 4-OI has been shown to inhibit the expression of Stimulator of Interferon Genes (STING) and subsequent type I IFN production by activating the transcription factor Nrf2. nih.gov It is important to note that unmodified itaconate and its electrophilic derivatives may have differential effects on IFN regulation. nih.gov
Table 3: Modulation of Type I Interferons by Itaconate and Its Derivatives
| Compound/Condition | Effect on Type I IFN | Proposed Mechanism | Reference |
|---|---|---|---|
| Endogenous Itaconate | Promotes IFN-β production | Inhibition of SDH leading to mtRNA release and sensing by MDA5/RIG-I. | nih.gov |
| 4-Octyl Itaconate (4-OI) | Limits type I IFN responses | Negative feedback loop; Activation of Nrf2 to inhibit STING expression. | nih.gov |
| Itaconate and its derivatives | Reversed influenza A virus-induced IFN response | Transcriptional reprogramming of host responses. | consensus.app |
| Type I IFNs | Promote itaconate production | Induction of Irg1 gene expression. | nih.govresearchgate.net |
Oxidative Stress Regulation
Monobutyl itaconate and its related compounds are significant regulators of the cellular oxidative stress response, primarily through the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). nih.govnih.govresearchgate.net Nrf2 is a master regulator of antioxidant responses, and its activation leads to the expression of a suite of genes that protect the cell from oxidative damage. nih.gov
The primary mechanism by which itaconate derivatives activate Nrf2 is through the modification of Keap1 (Kelch-like ECH-associated protein 1). nih.govnih.gov Under basal conditions, Keap1 binds to Nrf2 and facilitates its degradation. nih.gov Itaconate and its derivatives, being electrophilic molecules, can directly alkylate specific cysteine residues on Keap1. researchgate.net This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization of Nrf2, its translocation to the nucleus, and the subsequent transcription of its target genes, such as heme oxygenase-1 (Hmox1) and NAD(P)H quinone dehydrogenase 1 (Nqo1). nih.govresearchgate.net
Beyond the Nrf2-Keap1 axis, itaconate also influences oxidative stress by inhibiting the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. nih.govresearchgate.net SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its activity can contribute to the generation of reactive oxygen species (ROS). nih.gov By inhibiting SDH, itaconate can modulate mitochondrial respiration and reduce ROS production, thereby mitigating oxidative stress. researchgate.net This regulation of oxidative stress is a crucial component of the anti-inflammatory effects of itaconate derivatives. nih.govnih.gov
Table 4: Mechanisms of Oxidative Stress Regulation by Itaconate Derivatives
| Mechanism | Target | Effect | Outcome | Reference |
|---|---|---|---|---|
| Nrf2 Activation | Keap1 | Alkylation of cysteine residues. | Disruption of Keap1-Nrf2 interaction, stabilization of Nrf2. | nih.govresearchgate.net |
| SDH Inhibition | Succinate Dehydrogenase (Mitochondrial Complex II) | Competitive inhibition. | Reduced succinate oxidation and mitochondrial ROS production. | nih.govresearchgate.net |
| Gene Expression | Nrf2 target genes (e.g., Hmox1, Nqo1) | Increased transcription. | Enhanced antioxidant and anti-inflammatory capacity. | nih.govresearchgate.net |
Impact on Osteoclast Differentiation and Bone Resorption
Monobutyl itaconate and its derivatives have been identified as inhibitors of osteoclastogenesis and bone resorption, suggesting their potential in treating bone disorders characterized by excessive osteoclast activity, such as osteoporosis. nih.govnih.govmdpi.com Osteoclasts are large, multinucleated cells derived from the monocyte/macrophage lineage that are responsible for breaking down bone tissue. nih.govmdpi.com
Studies have shown that itaconate and its cell-permeable derivative, 4-octyl itaconate (OI), can significantly suppress the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts in response to RANKL, a key signaling molecule in osteoclastogenesis. nih.govnih.gov This inhibitory effect is observed at various stages of osteoclast differentiation. nih.gov Furthermore, itaconate derivatives have been shown to impair the function of mature osteoclasts by inhibiting the formation of the F-actin ring, a critical cytoskeletal structure for bone resorption, and by reducing the area of bone resorption in pit formation assays. nih.govnih.govresearchgate.net
The molecular mechanisms underlying the inhibitory effects of itaconate derivatives on osteoclasts involve the activation of the Nrf2 signaling pathway. nih.gov By activating Nrf2, these compounds can mitigate the inflammatory and oxidative stress signals that promote osteoclast formation and activity. nih.gov Additionally, it has been observed that the concentration of itaconate is lower in a mouse model of estrogen-deficiency induced osteoporosis, suggesting a link between itaconate levels and bone health. nih.gov In vivo studies have further demonstrated that itaconate can rescue inflammatory bone loss induced by LPS, and OI can effectively suppress bone loss in a mouse model of ovariectomy-induced osteoporosis. nih.govnih.gov
Table 5: Effects of Itaconate Derivatives on Osteoclastogenesis and Bone Resorption
| Compound/Condition | Effect | In Vitro Findings | In Vivo Findings | Reference |
|---|---|---|---|---|
| 4-Octyl Itaconate (OI) | Inhibition of osteoclast differentiation | Suppressed RANKL-induced differentiation of BMMs into osteoclasts. | Effectively suppressed ovariectomy-induced bone loss. | nih.gov |
| Itaconate | Inhibition of bone resorption | Inhibited F-actin ring formation and reduced resorption pit area. | Rescued LPS-induced inflammatory bone loss. | nih.govresearchgate.net |
| Dimethyl Itaconate (DI) | Inhibition of bone resorption activity | Reduced the number of actin rings and resorption areas in mature osteoclasts. | Not specified in the provided context. | nih.govresearchgate.net |
| Estrogen-deficient mice | Lower itaconate concentration | Suggests a role for itaconate in osteoporosis. | Lower itaconate levels observed in an osteoporosis model. | nih.gov |
Potential in Reversing Acute Liver Failure
Monobutyl itaconate and its related compounds are being investigated for their therapeutic potential in acute liver failure (ALF), a life-threatening condition characterized by massive hepatocyte death and a severe inflammatory response. nih.govresearchgate.netnih.govamegroups.org Macrophages play a central role in the pathophysiology of ALF, and their metabolic state is a key determinant of their function.
Itaconate derivatives have shown promise in preclinical models of ALF. nih.govresearchgate.net For instance, a liposomal nanodrug incorporating itaconate was shown to preferentially accumulate in the liver and alleviate hepatic injury in a mouse model of LPS/D-GalN-induced ALF. nih.govresearchgate.net The protective effects are attributed to several mechanisms. Firstly, itaconate derivatives reduce oxidative stress in the liver. nih.govresearchgate.net Secondly, they reprogram the glucose metabolism of macrophages, leading to their repolarization from a pro-inflammatory to an anti-inflammatory phenotype. nih.gov This metabolic reprogramming is thought to occur in part through the inhibition of aerobic glycolysis in a manner dependent on Nrf2 and STING signaling. nih.gov
Furthermore, itaconate and its derivatives have been shown to suppress the expression of the NLRP3 inflammasome and subsequent macrophage pyroptosis, a form of inflammatory cell death, in the context of sepsis-induced acute liver injury. nih.gov By activating the Nrf2 signaling pathway, these compounds can inhibit NLRP3 inflammasome activation and reduce the release of pro-inflammatory cytokines, thereby attenuating liver damage. nih.gov In models of liver ischemia-reperfusion injury, a major cause of ALF in the context of liver transplantation, itaconic acid has been shown to reduce liver damage and inflammation by inhibiting the NF-κB signaling pathway. amegroups.org
Table 6: Therapeutic Potential of Itaconate Derivatives in Acute Liver Failure
| Compound/Formulation | Model of Liver Injury | Protective Mechanisms | Outcome | Reference |
|---|---|---|---|---|
| Itaconate liposomal nanodrug | LPS/D-GalN-induced ALF | Reduced oxidative stress; Reprogrammed macrophage glucose metabolism; Macrophage repolarization. | Alleviated hepatic histopathological injury. | nih.govresearchgate.net |
| IRG1/4-Octyl Itaconate (OI) | Sepsis-induced acute liver injury | Activated Nrf2 signaling; Inhibited NLRP3 inflammasome and macrophage pyroptosis. | Attenuated acute liver injury. | nih.gov |
| Itaconic Acid | Ischemia-reperfusion injury | Inhibited NF-κB pathway activation; Reduced expression of downstream inflammatory proteins. | Reduced liver injury and inflammation. | amegroups.org |
Antimicrobial and Antiviral Properties
Monobutyl itaconate, as part of the itaconate family of compounds, possesses intrinsic antimicrobial and antiviral properties that contribute to the host's defense against pathogens. nih.govnih.govfrontiersin.org The antimicrobial effects of itaconate have been recognized for some time and are a key aspect of its role in innate immunity. nih.gov
The primary mechanism of itaconate's antibacterial activity is the inhibition of isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt. nih.govnih.gov The glyoxylate shunt is an essential metabolic pathway for many bacteria, including Salmonella enterica and Mycobacterium tuberculosis, allowing them to utilize two-carbon compounds like acetate (B1210297) for growth. nih.govnih.gov By inhibiting ICL, itaconate effectively stalls the growth of these pathogens. nih.govnih.gov The antimicrobial activity of itaconate is enhanced under acidic conditions, which are often found in cellular compartments like the phagolysosome where bacteria are contained. biorxiv.org
In addition to its direct antibacterial effects, itaconate also modulates the host's immune response to infection. For example, the IRG1-itaconate pathway has been shown to promote antimicrobial responses against Mycobacterium tuberculosis by ameliorating neutrophil-mediated inflammation. frontiersin.org
Itaconate and its derivatives also exhibit antiviral properties. consensus.appfrontiersin.org The antiviral effects are often linked to the modulation of host signaling pathways rather than direct inhibition of viral replication. For instance, 4-octyl itaconate (4-OI) has been shown to exert antiviral effects through the activation of Nrf2 signaling. frontiersin.org In the context of influenza A virus infection, itaconate and its derivatives have been shown to reduce inflammation and reprogram host responses, which can be beneficial in mitigating the hyperinflammation often associated with severe viral infections. consensus.app Interestingly, despite dramatically repressing the interferon response, which is a key antiviral pathway, viral replication did not increase, and in some cases, was inhibited. consensus.app
Table 7: Antimicrobial and Antiviral Properties of Itaconate and Its Derivatives
| Activity | Pathogen/Virus | Mechanism of Action | Reference |
|---|---|---|---|
| Antibacterial | Salmonella enterica, Mycobacterium tuberculosis | Inhibition of isocitrate lyase (ICL) in the glyoxylate shunt. | nih.govnih.gov |
| Antibacterial | Various bacterial strains | Synergistic activity with acidic pH, relevant for phagolysosomal environment. | biorxiv.org |
| Antiviral | General | Activation of Nrf2 signaling (by 4-OI). | frontiersin.org |
| Antiviral | Influenza A Virus | Reprogramming of host inflammatory and interferon responses. | consensus.app |
Table of Compound Names
| Compound Name |
|---|
| 4-monoethyl itaconate |
| 4-octyl itaconate (4-OI) |
| Acetate |
| AIM2 |
| Calcitonin receptor (CTR) |
| Caspase-1 |
| Cathepsin K (CTK) |
| Cis-aconitate |
| Citraconate |
| Cryopyrin |
| D-GalN |
| Dimethyl fumarate (B1241708) (DMF) |
| Dimethyl itaconate (DMI) |
| Dimethyl malonate |
| Fumarate |
| Gasdermin D |
| Glucose |
| Glyceraldehyde-3-phosphate |
| Heptelidic acid |
| Heme oxygenase-1 (Hmox1) |
| IFN-α |
| IFN-β |
| Interleukin-10 (IL-10) |
| Interleukin-12p70 (IL-12p70) |
| Interleukin-18 (IL-18) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Isocitrate |
| Itaconate |
| Keap1 |
| Lactate |
| Lipopolysaccharide (LPS) |
| Lysophosphatidylcholine |
| Mesaconate |
| Metallopeptidase-9 (MMP-9) |
| Monobutyl Itaconate |
| Monomethyl fumarate (MMF) |
| NAD(P)H quinone dehydrogenase 1 (Nqo1) |
| NEK7 |
| Nigericin |
| NLRC4 |
| NLRP3 |
| Ruxolitinib |
| Succinate |
| Sulforaphane |
| Tecfidera |
| TNF-α |
Inhibition of Isocitrate Lyase (ICL) in Bacteria
Itaconate is well-established as an antimicrobial metabolite, largely due to its ability to inhibit key bacterial enzymes. nih.govmcgill.canih.gov A primary target is isocitrate lyase (ICL), an essential enzyme in the glyoxylate shunt. nih.govnih.govnih.gov This pathway is crucial for bacteria like Mycobacterium tuberculosis and Pseudomonas indigofera to survive in host environments where complex carbon sources are scarce, as it allows for the utilization of two-carbon compounds like acetate. nih.govnih.gov
Itaconate acts as a potent inhibitor of ICL, thereby disrupting the central carbon metabolism of these pathogens and halting their growth. nih.govnih.govutoronto.ca The inhibitory mechanism involves itaconate binding to the active site of the ICL enzyme. biorxiv.orgplos.org For example, itaconate abolishes the growth of P. indigofera on ethanol-based media, where the glyoxylate shunt is active, but has little effect when glucose is the carbon source. nih.govnih.gov The antibacterial activity of itaconate is significantly enhanced in acidic environments, which are characteristic of phagolysosomes where bacteria are often located. biorxiv.orgbiorxiv.orgnih.gov While direct studies on Monobutyl Itaconate's effect on ICL are not prevalent, its structural similarity to itaconic acid suggests it may retain this inhibitory function, a critical aspect of its potential as an antimicrobial research agent.
Enhancement of NADPH Oxidase Activity and ROS Production
The relationship between itaconate and its derivatives and the production of Reactive Oxygen Species (ROS) is complex. Itaconate itself can inhibit succinate dehydrogenase (SDH), which can lead to a decrease in mitochondrial ROS production. nih.govresearchgate.net However, some derivatives, due to their electrophilic nature, can induce a cellular stress response.
Research into the specific effects of itaconate derivatives on NADPH oxidase, a major source of cellular ROS, is still developing. While some studies suggest that mitochondrial dysfunction can enhance NADPH oxidase activity, direct modulation by itaconate is not consistently observed. For instance, in the context of certain bacterial infections, itaconate did not appear to affect NADPH oxidase activity. The electrophilic properties of derivatives like Dimethyl Itaconate (DI) and 4-Octyl Itaconate (4-OI) are known to trigger stress responses, but this is distinct from direct enzymatic enhancement of NADPH oxidase. nih.govnih.gov There is no specific data available on how Monobutyl Itaconate influences NADPH oxidase activity or ROS production.
Disruption of Bacterial Central Carbon Metabolism
The antimicrobial action of itaconate extends beyond the inhibition of a single enzyme. Its primary role is the disruption of the glyoxylate shunt via ICL inhibition, which is a critical component of the central carbon metabolism in many pathogenic bacteria. nih.govnih.gov This metabolic pathway allows bacteria to bypass decarboxylation steps in the TCA cycle, conserving carbon for biosynthesis when growing on fatty acids or acetate. nih.govbiorxiv.org By blocking ICL, itaconate effectively stalls this pathway, leading to bacterial growth inhibition under nutrient-poor conditions. nih.gov
Furthermore, itaconate has been shown to inhibit other bacterial enzymes, including methylmalonyl-coenzyme A mutase in Mycobacterium tuberculosis. mcgill.cautoronto.ca The antibacterial potency of itaconate is significantly increased at a lower pH, suggesting its effectiveness within the acidic phagolysosome of macrophages. biorxiv.orgnih.gov Although direct evidence for Monobutyl Itaconate is lacking, its function as an itaconate pro-drug would imply a similar capacity to interfere with the central carbon metabolism of susceptible bacteria.
Itaconate-Cysteine Conjugates and Protein Modification
A key mechanism of action for itaconate and its electrophilic derivatives is the covalent modification of proteins, a post-translational modification termed "itaconation" or "2,3-dicarboxypropylation". nih.govfrontiersin.org This occurs via a Michael addition reaction, where the α,β-unsaturated carbonyl structure of itaconate reacts with the nucleophilic thiol group of cysteine residues on target proteins. nih.govresearchgate.net This modification is stable and can alter the function of the target protein. nih.govresearchgate.net
Prominent proteins targeted for itaconation include:
KEAP1 (Kelch-like ECH-associated protein 1): Alkylation of cysteine residues on KEAP1 by itaconate or 4-Octyl Itaconate (4-OI) prevents it from marking the transcription factor Nrf2 for degradation. nih.govresearchgate.netnih.gov This leads to the accumulation of Nrf2 and the activation of antioxidant and anti-inflammatory gene expression. nih.govnih.gov
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase): This key glycolytic enzyme is also modified by itaconate derivatives. frontiersin.orgresearchgate.net
Inflammasome Components: Proteins involved in inflammasome activation, such as NLRP3 and the downstream effector Gasdermin-D, are targets of itaconation, which can inhibit inflammasome activity. nih.govresearchgate.net
More recently, a different type of modification, lysine (B10760008) itaconylation, has been discovered, which proceeds through the metabolic intermediate itaconyl-CoA. pku.edu.cn This finding expands the regulatory roles of itaconate to include acylation of lysine residues on proteins like histones and glycolytic enzymes. pku.edu.cn As a derivative, Monobutyl Itaconate is expected to participate in cysteine modification, though its reactivity may differ from other esters.
Considerations for Monobutyl Itaconate as a Research Tool
Cell Permeability and Intracellular Accumulation of Itaconate and Derivatives
A significant challenge in studying the intracellular effects of itaconate is its high polarity, which limits its ability to passively cross cell membranes. nih.gov To overcome this, researchers have synthesized various ester derivatives designed to be more cell-permeable, such as Dimethyl Itaconate (DI), 4-Octyl Itaconate (4-OI), and 4-Monoethyl Itaconate (4-EI). nih.govnih.gov
However, studies have revealed that the metabolic fate of these derivatives varies. While itaconic acid itself can readily enter macrophages and accumulate intracellularly, research indicates that DI, 4-OI, and 4-EI are not significantly converted back into intracellular itaconate in macrophages. nih.govwustl.edunih.govresearchgate.net This suggests that these derivatives often exert their effects directly, rather than by acting as pro-drugs for itaconate. For example, 4-OI is recognized for its ability to directly activate the Nrf2 pathway due to its own chemical properties. nih.gov
For Monobutyl Itaconate, specific data on cell permeability and intracellular hydrolysis to itaconate is not available. It is plausible that, as a monoester, it possesses greater membrane permeability than itaconic acid. However, whether it is efficiently hydrolyzed by intracellular esterases to release itaconate remains a critical question for its application as a research tool to study endogenous itaconate functions.
Comparison with other Itaconate Derivatives (e.g., Dimethyl Itaconate, 4-Octyl Itaconate, 4-Monoethyl Itaconate)
The various itaconate derivatives exhibit distinct biological and biochemical profiles, making the choice of derivative critical for experimental design.
| Derivative | Key Characteristics | Conversion to Intracellular Itaconate |
| Itaconic Acid | Endogenous metabolite, polar, poor cell permeability. Suppresses IL-1β but enhances IFN-β. Weakly electrophilic. nih.govwustl.edunih.gov | N/A (is the parent compound) |
| Dimethyl Itaconate (DI) | Cell-permeable diester. Strong electrophile, potent Nrf2 activator, and broad immunosuppressive effects (inhibits IL-1β, IL-6, IL-10, IFN-β). nih.govnih.govwustl.edu | Not significantly converted in macrophages. nih.govnih.gov |
| 4-Octyl Itaconate (4-OI) | Cell-permeable monoester with a long alkyl chain. Strong electrophile, potent Nrf2 activator, and anti-inflammatory. nih.govnih.govnih.gov | Not significantly converted in macrophages. nih.govnih.gov |
| 4-Monoethyl Itaconate (4-EI) | Cell-permeable monoester with a short alkyl chain. Weakly electrophilic, similar to itaconic acid. Does not strongly induce the Nrf2 stress response. nih.govwustl.edu | Not significantly converted in macrophages. nih.govnih.gov |
| Monobutyl Itaconate (MBI) | Cell-permeable monoester with a short alkyl chain. Data not available, but likely to be weakly electrophilic, similar to 4-EI. | Data not available. |
A crucial distinction lies in their electrophilicity and subsequent Nrf2 activation. DI and 4-OI are potent electrophiles that strongly induce an Nrf2-mediated stress response, whereas itaconate and 4-EI are considered weak electrophiles. nih.govnih.gov This results in different immunomodulatory outcomes. DI and 4-OI are broadly immunosuppressive, while the effects of itaconate are more nuanced, for instance, enhancing type I interferon responses. wustl.edunih.gov
Given its structure as a monoester with a short alkyl chain, Monobutyl Itaconate would be most analogous to 4-Monoethyl Itaconate (4-EI). It would be predicted to be a weak electrophile and thus may not induce the strong, broad immunosuppressive effects seen with DI and 4-OI. This makes it a potentially more subtle modulator, but highlights the necessity for direct experimental validation, as it is clear that the biological activity of these derivatives is not interchangeable. frontiersin.org
Electrophilic Stress Response and Immunosuppressive Phenotype
The electrophilic nature of itaconate and its derivatives is a key aspect of their immunomodulatory function, primarily through the activation of the Nrf2 pathway, which is a critical regulator of the antioxidant response. nih.govfrontiersin.org Itaconate and its derivatives can react with cysteine residues on proteins, leading to an electrophilic stress response that can modulate inflammatory pathways. nih.gov
However, the capacity to induce this stress response varies among derivatives. For example, DMI and 4-OI have been shown to provoke a strong electrophilic stress response, which is linked to their immunosuppressive characteristics. nih.gov In contrast, itaconate itself and 4-monoethyl itaconate induce a much weaker response. nih.gov There is currently no specific data available in the scientific literature that characterizes the electrophilic stress response or the specific immunosuppressive phenotype induced by monobutyl itaconate .
Analytical and Detection Methods in Itaconate Research
The development of advanced analytical tools is crucial for understanding the roles of itaconate and its derivatives in biological systems.
Development of Monoclonal Antibodies against Itaconate-Cysteine Conjugates
To facilitate the detection of itaconate-modified proteins, researchers have successfully developed monoclonal antibodies. These antibodies are designed to recognize the adducts formed when itaconate reacts with cysteine residues on proteins. acs.org This has been a significant step forward in studying the mechanism of action of itaconate. However, the existing literature on the development of these monoclonal antibodies focuses on conjugates of itaconate and other derivatives like dimethyl itaconate, and there is no specific mention of antibodies developed against monobutyl itaconate-cysteine conjugates. acs.org
Biosensors for Intracellular Itaconate Detection
Genetically encoded fluorescent biosensors have been created to enable real-time monitoring of intracellular itaconate concentrations. These tools are invaluable for studying the dynamics of itaconate production and its subcellular localization. The development of these biosensors has been a significant breakthrough in the field. However, the currently developed biosensors are designed to detect itaconate and are not specific to its esters. There is no information available on the development or use of biosensors specifically for the detection of intracellular monobutyl itaconate .
Future Research Directions and Emerging Paradigms for Monobutyl Itaconate
Advanced Catalysis and Green Chemistry Integration
The industrial viability and environmental footprint of monobutyl itaconate are intrinsically linked to the efficiency and sustainability of its production process. Research is increasingly targeting the core principles of green chemistry, focusing on novel catalytic systems and intensified processing methods.
The selective esterification of itaconic acid to produce monobutyl itaconate is a critical step that researchers are aiming to optimize. Traditional methods using mineral acids suffer from drawbacks like equipment corrosion and complex separation processes. researchgate.net The future lies in robust, reusable, and highly selective heterogeneous catalysts.
A significant area of development is the use of solid acid catalysts, which are advantageous due to their ease of separation, reusability, and suitability for various reactor setups. researchgate.net One promising example is the development of a novel bimetallic catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF (a salt of dodecatungstophosphoric acid on a mesostructured cellular foam support). researchgate.netrsc.org This catalyst has demonstrated superior activity and selectivity in the solvent-free synthesis of monobutyl itaconate from itaconic acid and n-butyl alcohol. researchgate.netrsc.org It is noted for being water-tolerant, robust, and reusable, providing a pathway for production with enhanced efficiency and sustainability. rsc.org
Emerging paradigms also include the exploration of entirely new classes of catalysts, such as heterogeneous geminal atom catalysts (GACs), which could drastically lower the carbon footprint of chemical manufacturing. sciencedaily.com While not yet applied specifically to monobutyl itaconate, their development for other fine chemical syntheses points to a future direction for even greener production processes. sciencedaily.com
Table 1: Comparison of Catalytic Systems for Monobutyl Itaconate (MIB) Synthesis
| Catalyst System | Key Features & Research Findings | Source(s) |
|---|---|---|
| Mineral Acids (e.g., H₂SO₄) | Traditional method; Effective but corrosive, difficult to separate, and generates waste. | researchgate.net |
| Heterogeneous Solid Acid Catalysts | General class; Easier to handle and separate, reusable, cost-effective, adaptable to different reactor configurations. | researchgate.net |
| 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF | Novel heterogeneous catalyst; Superior activity and high selectivity for MIB; Water-tolerant, robust, and reusable; Aligns with green chemistry principles. | researchgate.netrsc.orgrsc.org |
| Geminal Atom Catalysts (GACs) | Emerging paradigm; Potential for ultra-low carbon footprint and high efficiency in sustainable manufacturing; A future research avenue for itaconate esterification. | sciencedaily.com |
Beyond the catalyst itself, future research will focus on optimizing the entire synthesis process. Process intensification aims to create dramatically smaller, cleaner, and more energy-efficient manufacturing pathways. For monobutyl itaconate, this involves moving beyond simple batch reactors.
The use of solid acid catalysts is a key enabler for advanced reactor configurations, such as packed bed or continuous flow reactors. researchgate.net Furthermore, paradigms from the production of other bio-based chemicals offer a roadmap. For instance, in situ product recovery (ISPR), a technique where the product is continuously removed from the reaction mixture, has been shown to improve titers and productivity by alleviating product inhibition in fermentations. mdpi.comnih.gov Applying ISPR principles to the esterification of itaconic acid could potentially drive the reaction towards higher conversion and yield of monobutyl itaconate.
Additionally, fed-batch and continuous process approaches, which have been explored for itaconic acid production, could be adapted for its esterification to manage reactant concentrations and overcome potential inhibitions, leading to more controlled and efficient synthesis. nih.govmdpi.com
Tailored Polymer Design and Functionality
Monobutyl itaconate's true value is realized when it is incorporated into polymers, where its carboxyl and vinyl functionalities can be leveraged to create materials with specific properties. Future research is aimed at moving beyond simple radical polymerization to achieve precise control over polymer architecture and function.
The ability to control the placement of monomer units within a polymer chain is crucial for tailoring its final properties. For monobutyl itaconate (MBI), its use as a comonomer offers a route to introduce carboxylic acid functionality into polymer backbones.
Research has shown that when used in emulsion polymerization to create carboxylated acrylate (B77674) copolymer latexes, MBI behaves differently than other carboxylic monomers like acrylic acid (AA). researchgate.net Specifically, the carboxylic groups from MBI tend to concentrate within the core of the latex particles, whereas those from AA are more likely to be on the surface. researchgate.net This differential distribution directly impacts the properties of the resulting polymer films and demonstrates a method of tuning polymer morphology. researchgate.net
A significant emerging paradigm is the application of controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), to itaconate-based systems. mdpi.com While much of the work has focused on dialkyl itaconates, applying these precision techniques to monobutyl itaconate is a key future direction. mdpi.com This would enable the synthesis of copolymers with well-defined architectures, such as the ABA-type block copolymers of poly(monobutyl itaconate) and poly(dimethylsiloxane) that have already been explored. ukim.mkukim.mk Such precision control is essential for creating advanced materials for applications in coatings, adhesives, and drug delivery. researchgate.net
Table 2: Influence of Carboxylic Monomer on Acrylate Copolymer Latex Properties
| Monomer | Distribution of Carboxylic Groups (-COOH) | Resulting Latex Particle Morphology | Source(s) |
|---|---|---|---|
| Acrylic Acid (AA) | Tends to distribute on the particle surface and in the aqueous phase. | - | researchgate.net |
| Monobutyl Itaconate (MBI) | Tends to concentrate inside the core of the latex particles. | Significant differences in morphology compared to AA-based latexes. | researchgate.net |
A fundamental goal of polymer science is to understand how a polymer's chemical structure dictates its macroscopic properties. For monobutyl itaconate, this involves systematically studying how its incorporation affects the thermal, mechanical, and chemical properties of copolymers.
The strategic placement of the MBI monomer, as noted in latex synthesis, directly influences properties like film stability and water resistance. researchgate.net Future work will need to expand on these findings to build comprehensive models. By creating a series of copolymers with varying MBI content and architecture, researchers can map out relationships between MBI incorporation and key performance indicators.
Studies on related itaconate esters provide a clear blueprint. For example, incorporating di-n-butyl itaconate has been shown to lower the glass transition temperature (Tg) in copolymers, indicating its role in imparting elastomeric or rubbery properties. mdpi.comdntb.gov.ua Similarly, research on poly(monomethyl itaconate) has explored its dielectric properties for use in nanocomposites. dntb.gov.ua A focused effort is needed to establish these fundamental structure-property relationships for monobutyl itaconate, which will be critical for its rational design into new functional materials.
Deepening Understanding of Monobutyl Itaconate's Biological Roles
A fascinating and rapidly emerging frontier is the study of itaconate and its derivatives as modulators of immune and metabolic pathways. frontiersin.orgnih.govresearchgate.net Itaconate, a metabolite produced in macrophages, is now recognized as a potent anti-inflammatory agent. nih.govnih.gov However, its high polarity makes it difficult for itaconate to cross cell membranes to exert its effects. nih.gov
This has led researchers to synthesize cell-permeable ester derivatives, such as dimethyl itaconate and 4-octyl itaconate, which can enter cells and act as pro-drugs or active agents themselves. nih.govnih.gov Monobutyl itaconate fits perfectly into this paradigm as a potential pro-drug or bioactive molecule. A critical future research direction is to investigate whether monobutyl itaconate can be taken up by cells, potentially hydrolyzed to release itaconate, and thereby modulate key biological pathways.
The primary mechanisms of action for itaconate that warrant investigation for monobutyl itaconate include:
Activation of Nrf2: Itaconate alkylates cysteine residues on the protein KEAP1, which unleashes the transcription factor Nrf2 to activate a suite of anti-inflammatory and antioxidant genes. nih.govnih.govfrontiersin.org
Inhibition of Succinate (B1194679) Dehydrogenase (SDH): By inhibiting this key enzyme in the tricarboxylic acid (TCA) cycle, itaconate profoundly alters cellular metabolism and limits the production of pro-inflammatory mediators. frontiersin.orgnih.gov
Modulation of Inflammation: Itaconate has been shown to inhibit the NLRP3 inflammasome, a key driver of inflammation, and to regulate the type I interferon response. frontiersin.orgnih.govnih.gov
Furthermore, researchers are now incorporating itaconate directly into polymer backbones to create materials with inherent immunomodulatory and antimicrobial properties, representing a novel approach to biomaterial design. nih.gov Investigating whether polymers containing monobutyl itaconate can achieve similar effects is a promising avenue for creating advanced medical devices and drug delivery systems.
Table 3: Potential Biological Pathways for Investigation with Monobutyl Itaconate
| Biological Target/Pathway | Known Role of Itaconate/Derivatives | Relevance for Monobutyl Itaconate Research | Source(s) |
|---|---|---|---|
| Nrf2 Transcription Factor | Itaconate activates Nrf2, a master regulator of the anti-inflammatory and antioxidant response. | To investigate if MBI can activate Nrf2, potentially acting as a novel anti-inflammatory agent. | nih.govnih.govfrontiersin.org |
| Succinate Dehydrogenase (SDH) | Itaconate inhibits this key metabolic enzyme, altering cellular metabolism and inflammation. | To determine if MBI or its metabolites can inhibit SDH and modulate immunometabolism. | frontiersin.orgnih.gov |
| NLRP3 Inflammasome | Itaconate and its derivatives can directly inhibit the activation of this pro-inflammatory complex. | To explore if MBI can serve as an inhibitor of inflammasome-driven diseases. | frontiersin.orgresearchgate.net |
| Type I Interferon Response | Itaconate production is boosted by interferons and in turn limits the interferon response in a negative feedback loop. | To understand if MBI can modulate antiviral and autoimmune responses through this pathway. | nih.govnih.gov |
| Polymer-Based Delivery | Itaconate-containing polymers act as biomaterials that can modulate immune responses and inhibit bacterial growth. | To design and test MBI-containing polymers for biomedical applications like coatings and implants. | nih.gov |
Comprehensive Mechanistic Elucidation of Immunomodulatory Actions
While itaconate is recognized for its potent anti-inflammatory effects, a deeper, more granular understanding of its mechanisms is required. Future research must move beyond the established pathways to uncover the full spectrum of its immunomodulatory capabilities. Itaconate is known to regulate macrophage function through multiple mechanisms, including the inhibition of succinate dehydrogenase (SDH), which leads to an accumulation of succinate and a break in the TCA cycle. nih.govfrontiersin.org It also activates the anti-inflammatory transcription factor Nrf2 by alkylating cysteine residues on its inhibitor, KEAP1, leading to the expression of antioxidant genes. nih.govfrontiersin.org Furthermore, itaconate has been shown to inhibit the NLRP3 inflammasome, reducing the production of inflammatory cytokines like IL-1β. nih.govnih.govresearchgate.net
However, some reports present conflicting activities for its various derivatives. nih.gov A primary future goal is to precisely map the direct protein targets of itaconate and its derivatives through covalent modification of cysteine residues. nih.govpku.edu.cn Recent studies have identified that itaconate can non-covalently inhibit peroxiredoxin 5, leading to a modulation of mitochondrial reactive oxygen species and boosting type I interferon signaling, a mechanism that requires further exploration. nih.gov Additionally, endogenous itaconate has been found to target IRAK4, disrupting its activation and driving the degradation of NF-κB, which helps restrain inflammatory cytokine production. nih.gov A comprehensive elucidation of these and other yet-undiscovered interactions will be crucial for its therapeutic development.
| Known Immunomodulatory Mechanism | Primary Effect | Key Protein Targets |
| Succinate Dehydrogenase (SDH) Inhibition | Disrupts TCA cycle, alters cellular metabolism, reduces mitochondrial respiration. nih.govfrontiersin.org | Succinate Dehydrogenase (SDH). nih.gov |
| Nrf2 Activation | Upregulates antioxidant and anti-inflammatory gene expression. nih.gov | Kelch-like ECH-associated protein 1 (KEAP1). nih.gov |
| NLRP3 Inflammasome Inhibition | Reduces secretion of mature IL-1β and IL-18, limiting inflammation and pyroptosis. nih.govnih.gov | NLRP3. researchgate.net |
| Glycolysis Inhibition | Limits the rapid energy supply for pro-inflammatory macrophages. nih.gov | Not fully elucidated. |
| Type I Interferon (IFN) Modulation | Boosts IFN-β production via a negative feedback loop. nih.govnih.gov | Peroxiredoxin 5, IRAK4. nih.govnih.gov |
Investigation of Itaconate in Diverse Pathophysiological Contexts Beyond Current Findings
The established anti-inflammatory and antioxidant properties of itaconate suggest its therapeutic potential extends far beyond its current areas of study. Research has already demonstrated promising results for itaconate and its derivatives in a variety of conditions, including sepsis, rheumatoid arthritis, ocular bacterial infections, and acute lung injury. researchgate.netnih.govresearchgate.netnih.govmedrxiv.org Preclinical studies have also pointed to beneficial effects in models of osteoarthritis, nerve injury, cardiovascular disease, systemic lupus erythematosus, pulmonary fibrosis, and diabetic wound repair. nih.govmedrxiv.orgnih.gov
Future investigations should systematically explore the role of the itaconate pathway in a broader range of diseases characterized by inflammation and metabolic dysregulation. This includes other autoimmune disorders, neurodegenerative diseases like Alzheimer's and Parkinson's disease, metabolic syndrome, and nonalcoholic fatty liver disease (NAFLD). researchgate.net Given that itaconate can be produced by non-myeloid cells, such as neurons, its role in organ-specific pathology warrants deeper investigation. nih.gov Exploring its efficacy in these diverse contexts will be essential for realizing the full therapeutic scope of itaconate-based compounds.
Integration of Advanced Analytical Techniques
To unravel the complex biology of itaconate, the integration of cutting-edge analytical methods is indispensable. These technologies will enable a systems-level understanding of its metabolic pathways and cellular interactions.
Application of Omics Technologies to Elucidate Itaconate Metabolic Pathways
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is crucial for building a comprehensive picture of itaconate's role in cellular function. youtube.com Integrated metabolomic and transcriptomic analyses have already been instrumental in identifying the upregulation of the Irg1/itaconate axis as a protective mechanism in bacterial eye infections. nih.govresearchgate.net These high-throughput technologies can uncover novel disease mechanisms and biomarkers related to itaconate metabolism. nih.gov
A significant breakthrough from this approach has been the discovery of a new type of protein post-translational modification (PTM) termed "lysine itaconylation." pku.edu.cn Identified through quantitative proteomics, this modification opens up an entirely new avenue of research into how itaconate exerts its regulatory functions beyond the known alkylation of cysteine residues. pku.edu.cn Future omics studies should focus on creating a global map of itaconylation sites and understanding how this PTM alters protein function, which will reveal novel biological roles for itaconate. pku.edu.cn
High-Resolution Imaging for Subcellular Localization and Interaction Studies
Understanding where itaconate is produced, where it accumulates, and with which proteins it interacts within the cell is critical to deciphering its function. Advanced imaging techniques are essential for this purpose. The development of genetically encoded fluorescent biosensors has enabled the detection of itaconate with subcellular resolution in living macrophages, providing a powerful tool to study its dynamics in real-time. nih.gov
Future research should leverage high-content and super-resolution imaging modalities to visualize the subcellular journey of itaconate and its derivatives. youtube.com Techniques like uPAINT (universal point accumulation for imaging in nanoscale topography), which allows for real-time tracking of single molecules, could be adapted to follow fluorescently-labeled itaconate derivatives as they interact with cellular components. radiologykey.com This would provide unprecedented spatial and temporal insights into its mechanism of action, helping to validate targets identified through proteomic screens and observe protein-protein interactions in their native cellular environment.
Translational Research and Industrial Scale-Up
The ultimate goal of research into Monobutyl Itaconate is its successful application in clinical and industrial settings. This requires a concerted effort in both translational science and process engineering. The promising therapeutic potential demonstrated in various preclinical disease models provides a strong rationale for moving itaconate-based drugs into clinical trials. nih.govresearchgate.net The development of orally bioavailable prodrugs is a major step toward this goal, addressing the delivery challenges of itaconic acid. nih.govnih.gov
Concurrently, the industrial production of Monobutyl Itaconate must be optimized. Monobutyl Itaconate is an important monomer for creating biodegradable polymers used in adhesives, coatings, and resins. researchgate.net Research into sustainable and efficient manufacturing is ongoing. Recent studies have focused on developing highly selective and reusable heterogeneous catalysts for the esterification of itaconic acid to Monobutyl Itaconate. rsc.orgresearchgate.net This work aims to enhance production efficiency and sustainability, providing a cost-effective pathway for large-scale manufacturing that aligns with the principles of green chemistry. rsc.orgresearchgate.net Continued innovation in both catalyst design and reactor configuration will be key to meeting potential market demands for this versatile chemical compound.
Biotechnological Production of Itaconic Acid Precursors for Monobutyl Itaconate
The commercial viability of monobutyl itaconate is intrinsically linked to the efficient and sustainable production of its precursor, itaconic acid. Itaconic acid is recognized by the US Department of Energy as one of the top 12 bio-based building block chemicals. proquest.commdpi.com Current and future research is centered on optimizing its biotechnological production through microbial fermentation, with a focus on diversifying feedstocks and enhancing microbial strain performance.
The primary microorganism used for industrial-scale itaconic acid production is the filamentous fungus Aspergillus terreus. news-medical.netnih.gov Through process optimization, including fed-batch cultivation and pH control, high titers of itaconic acid, reaching up to 160 g/L, have been achieved with A. terreus. nih.gov However, this process often relies on purified sugars like glucose and is sensitive to impurities found in less refined feedstocks, which increases production costs. nih.gov Research has shown that various inhibitors present in lignocellulosic biomass hydrolysates, such as acetic acid and furfural, can impede both the growth of A. terreus and its production of itaconic acid. nih.govresearchgate.net
To overcome these limitations, significant research efforts are directed towards alternative microorganisms and feedstocks. The yeast-like fungus Ustilago maydis has emerged as a promising alternative producer. nih.govmdpi.com It can metabolize a wider range of renewable carbon sources, including glycerol (B35011) and components of lignocellulose, and shows greater tolerance to impurities in biomass hydrolysates. mdpi.comnih.gov Metabolic engineering has been pivotal in improving U. maydis as a production host. By deleting genes responsible for by-product formation (e.g., malate (B86768) and glycolipids) and overexpressing key pathway enzymes, engineered strains can produce itaconic acid with significantly enhanced yield, rate, and titer. nih.govnih.gov For instance, an optimized U. maydis strain achieved an itaconic acid titer of 205.6 g/L through in situ crystallization of calcium itaconate. mdpi.com
Genetically engineered bacteria, particularly Escherichia coli, represent another frontier. nih.gov E. coli offers advantages such as rapid growth and well-established genetic manipulation tools. nih.gov Researchers have successfully engineered E. coli to produce itaconic acid by introducing the cis-aconitate decarboxylase gene from A. terreus. nih.gov Further metabolic engineering, including the inactivation of competing pathways, has enhanced production levels. nih.gov Moreover, engineered E. coli has demonstrated the ability to produce itaconic acid directly from starch, a low-cost and abundant substrate. nih.gov
The use of inexpensive and non-food biomass is a critical goal for sustainable itaconic acid production. tandfonline.com Studies have successfully demonstrated itaconic acid production from various low-cost substrates, including starch-rich wastes, sugarcane bagasse, and even pretreated woody biomass, using both A. terreus and engineered U. maydis. mdpi.comnih.govuni-plovdiv.bg
| Microorganism | Substrate | Max. Itaconic Acid Titer (g/L) | Key Findings | Reference(s) |
| Aspergillus terreus | Glucose | 160 | Optimized fed-batch process with pH control. | nih.gov |
| Aspergillus terreus | Glucose | 86.2 | High yields from a standard sugar substrate. | mdpi.comnews-medical.net |
| Aspergillus terreus | Wheat Chaff | 27.7 | Demonstrates use of lignocellulosic feedstock. | mdpi.com |
| Ustilago maydis | Glucose | 205.6 | High titer achieved with in situ product crystallization. | mdpi.com |
| Ustilago maydis | Glucose | 75.7 | Optimized strain with reduced by-product formation. | mdpi.com |
| Ustilago cynodontis | Gelatinized Potato Starch | - | Capable of utilizing starch for growth and production. | oup.com |
| Escherichia coli (Engineered) | Glucose | 0.03 | Proof-of-concept for production in a bacterial host. | nih.gov |
Scaling Up Synthesis and Polymerization Processes for Commercial Applications
The transition of monobutyl itaconate from a laboratory-scale chemical to a commercially significant monomer hinges on the development of scalable and efficient synthesis and polymerization processes. The primary synthesis route involves the esterification of itaconic acid with n-butanol. Research has focused on developing robust and reusable catalysts to improve the efficiency and sustainability of this reaction. For example, a heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF, has been shown to exhibit superior activity and high selectivity for monobutyl itaconate, providing a pathway for enhanced production efficiency. rsc.orgresearchgate.net Traditional methods for preparing lower monoesters like monobutyl itaconate involve the esterification of itaconic acid, followed by purification via distillation at reduced pressure. google.com
Once synthesized, the polymerization of monobutyl itaconate into polymers for various applications presents another set of challenges. Itaconate esters are known to have relatively low reactivity and slower polymerization rates compared to conventional monomers like acrylates and styrenics. engconfintl.orgresearchgate.net This is attributed to factors such as steric hindrance from the carboxyl groups and the stability of the resulting radical, which can lead to higher instances of chain transfer reactions. researchgate.netmdpi.com These characteristics can result in lower molecular weight polymers and require longer reaction times, which can be significant hurdles for commercial-scale production. engconfintl.org
Emulsion polymerization is a particularly attractive process for commercial applications as it is water-based, avoiding the use of volatile organic compounds (VOCs), and allows for easy handling of the resulting polymer latex. engconfintl.org However, the challenges of slow polymerization rates are pronounced in this system. To produce market-acceptable products, polymerization conditions must be carefully managed, often requiring slower monomer feeding profiles and extended reaction times to achieve high monomer conversion. engconfintl.org Research into seeded semibatch emulsion polymerization has shown success in incorporating significant amounts of itaconate esters into (meth)acrylate polymers within reasonable reaction times. researchgate.net
Controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), have also been explored. While the homopolymerization of di-n-butyl itaconate via NMP was not successful, its copolymerization with styrene (B11656) was achievable, demonstrating a potential route for creating copolymers with specific properties. mdpi.com Overcoming the inherent low propagation rate of itaconate monomers is a key area of ongoing research to make these bio-based polymers competitive with their petroleum-based counterparts. researchgate.netmdpi.com
Regulatory and Safety Assessments for Expanded Applications
The expansion of monobutyl itaconate and its polymers into new commercial applications, particularly those involving human contact such as coatings, adhesives, and food packaging, necessitates thorough regulatory and safety assessments. The precursor, itaconic acid, has undergone significant evaluation. In the European Union, itaconic acid is registered under REACH, and data indicates it is readily biodegradable and not classified as mutagenic. europa.eueuropa.eu
For food contact applications, regulations are stringent. In the United States, the Food and Drug Administration (FDA) regulates indirect food additives, which include components of coatings and polymers used in packaging materials. mcpolymers.comsgs.com Substances intended for use in food contact materials must be either composed of raw materials approved by the FDA, as listed in the Code of Federal Regulations (CFR) Title 21, or cleared through a Food Contact Notification (FCN) process. mcpolymers.com Several copolymers containing itaconic acid are already listed in 21 CFR for use in adhesives, coatings, and paperboard components, indicating a precedent for its use in this sector. fda.govfda.gov For example, poly(itaconic acid-co-methyl acrylate-co-vinylidene chloride) is approved for use in resinous and polymeric coatings. fda.gov
Any new polymer derived from monobutyl itaconate intended for food contact would need to comply with these regulations. This typically involves demonstrating that any substance migrating from the packaging to the food is below established regulatory thresholds and does not pose a safety risk. mcpolymers.com The manufacturer is responsible for ensuring that the final product is compliant with the specific conditions of use (e.g., food types, temperature) outlined in the regulations. ineos.com
In the European Union, similar regulations govern food contact materials. Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food establishes a list of authorized substances. While itaconic acid itself may be used in organic production under certain EU regulations, its derivatives for specific applications like food packaging would require specific authorization. wb6cif.eu As monobutyl itaconate is explored for a wider range of uses, from biomedical devices to consumer goods, each new application will require a dedicated assessment of its toxicological and environmental profile to meet the specific regulatory requirements of that market sector, ensuring both consumer safety and environmental sustainability.
Q & A
Q. How does monobutyl itaconate modulate macrophage immunometabolism in inflammatory contexts?
Monobutyl itaconate regulates macrophage function primarily by inhibiting succinate dehydrogenase (SDH), a key enzyme in the TCA cycle, thereby reducing pro-inflammatory cytokine production . To validate its immunometabolic effects, researchers should:
Q. What experimental design considerations are critical when using monobutyl itaconate derivatives versus endogenous itaconate?
Derivatives like monobutyl itaconate are synthesized to enhance cell permeability but may not fully replicate endogenous itaconate’s effects. Key considerations include:
- Validating electrophilic properties via Nrf2 activation assays (e.g., qPCR for Nqo1 and Hmox1 markers) .
- Comparing transcriptomic profiles (RNA-seq) of cells treated with derivatives versus IRG1-overexpressing models to identify off-target effects .
- Using LC-MS to confirm intracellular conversion of derivatives to itaconate .
Q. How can researchers optimize dosing for monobutyl itaconate in in vitro studies?
Effective dosing requires balancing bioactivity and cytotoxicity:
- Perform dose-response curves (e.g., 0.25–40 mM) in A549 or THP-1 cells, monitoring viability via MTT assays .
- Use transcriptomic PCA to identify dose-dependent normalization of inflammation-related genes (e.g., CXCL10) .
- Validate with functional assays (e.g., IFN-β ELISA) to confirm anti-inflammatory thresholds .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on monobutyl itaconate’s immunomodulatory effects across studies?
Discrepancies arise from derivative-specific electrophilicity and model systems. Strategies include:
- Comparing type I interferon (IFN-β) responses in IRG1−/− macrophages treated with derivatives versus endogenous itaconate .
- Conducting multi-omics integration (RNA-seq + proteomics) to map divergent pathways (e.g., Nrf2 vs. SDH inhibition) .
- Standardizing in vitro conditions (e.g., LPS stimulation duration, cell type) to isolate variable effects .
Q. What methodologies elucidate the cross-talk between monobutyl itaconate and type I interferon signaling?
Advanced approaches include:
- Time-course microarray analysis (e.g., IAV-infected A549 cells) to track IFIT1 and ISG15 expression under monobutyl itaconate treatment .
- CRISPR-Cas9 knockout of STAT1 or IRF3 to determine dependency on interferon signaling axes .
- Chemoproteomic profiling with itaconate-alkyne probes to identify cysteine-modified proteins in IFN pathways .
Q. How can proteomic and metabolomic data resolve monobutyl itaconate’s role in lipid metabolism?
Untargeted proteomics in hepatocytes (e.g., AML12 cells) revealed monobutyl itaconate upregulates CPT1a, a fatty acid oxidation enzyme . To validate:
Q. What strategies identify cysteine residues modified by monobutyl itaconate in immunoregulatory proteins?
Chemoproteomic workflows are essential:
- Treat macrophages with monobutyl itaconate-aldehyde probes for covalent binding.
- Enrich modified peptides via click chemistry and analyze via high-resolution LC-MS/MS .
- Validate hits (e.g., KEAP1, NLRP3) using site-directed mutagenesis and functional assays (e.g., inflammasome activation) .
Q. How can researchers evaluate monobutyl itaconate’s therapeutic potential in chronic inflammatory diseases?
Preclinical validation requires:
- In vivo models (e.g., SLE mice) with longitudinal monitoring of plasma itaconate (LC-MS) and disease markers (e.g., anti-dsDNA antibodies) .
- Single-cell RNA-seq of immune cells to map tissue-specific anti-inflammatory responses.
- Comparative studies with FDA-approved Nrf2 activators (e.g., dimethyl fumarate) to benchmark efficacy .
Methodological Best Practices
- Data Reproducibility : Document experimental parameters (cell type, LPS batch, derivative purity) using FAIR principles .
- Contradiction Analysis : Employ multi-parametric statistical models (e.g., OPLS-DA) to disentangle derivative-specific vs. shared effects .
- Translational Gaps : Prioritize in vivo models with humanized immune systems to bridge mechanistic and clinical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
